molecular formula C8H13N3 B1357985 4-(1H-pyrazol-1-yl)piperidine CAS No. 762240-09-5

4-(1H-pyrazol-1-yl)piperidine

Cat. No.: B1357985
CAS No.: 762240-09-5
M. Wt: 151.21 g/mol
InChI Key: WGNPNAOPVBYTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNPNAOPVBYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611285
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762240-09-5
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrazol-1-yl)piperidine is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a crucial building block in the synthesis of various therapeutic agents. Its structural combination of a piperidine ring and a pyrazole moiety imparts a unique set of physicochemical properties that are critical for its biological activity and drug-like characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular weight, predicted lipophilicity (XlogP), and topological polar surface area. Furthermore, this document outlines detailed experimental protocols for the determination of key physicochemical parameters such as pKa, logP, and aqueous solubility, which are essential for drug design and development. The biological significance of this scaffold is highlighted by its role as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors like Crizotinib and CCR5 antagonists for anti-HIV-1 therapy.[1][2][3] A conceptual workflow for the synthesis and characterization of this compound is also presented.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding further drug development efforts.

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem
Molecular Weight 151.21 g/mol PubChem
XlogP3 0.3PubChem
Topological Polar Surface Area 29.9 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following sections detail standardized protocols for measuring the pKa, logP, and aqueous solubility of this compound and its derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and widely used method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). To maintain a constant ionic strength, 0.1 M potassium chloride (KCl) can be added to the solution.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) at a constant temperature (e.g., 25 ± 0.5°C).

  • Titration: Place the analyte solution in a thermostated vessel under constant stirring. Add the standardized titrant (NaOH for a basic compound) in small, precise increments (e.g., 0.1 mL).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Conceptual Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (0.01 M in deionized water) D Titrate Analyte with NaOH A->D B Prepare Titrant (0.1 M NaOH) B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism A Growth Factor B Receptor Tyrosine Kinase (e.g., ALK) A->B Binds D Substrate Protein B->D Activates C ATP C->B Binds to ATP-binding site E Phosphorylated Substrate D->E Phosphorylation F Downstream Signaling E->F G Cell Proliferation, Survival F->G H This compound -based Inhibitor (e.g., Crizotinib) H->B Blocks ATP Binding Synthesis_Workflow cluster_synthesis Synthesis A Protected 4-Halopiperidine C Nucleophilic Substitution A->C B Pyrazole B->C D Protected this compound C->D E Deprotection D->E F This compound E->F

References

Technical Guide: Physicochemical Properties of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of several pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] Due to the limited availability of direct quantitative data for this specific molecule, this guide extrapolates likely physicochemical properties based on the known characteristics of its core moieties: pyrazole and piperidine. Detailed experimental protocols for determining solubility and stability are also provided, alongside a visualization of its role in synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyrazole ring and a piperidine ring, makes it a versatile scaffold in drug design. The piperidine ring can modulate lipophilicity and aqueous solubility, while the pyrazole moiety can participate in various biological interactions.[2][3] Understanding the solubility and stability of this intermediate is crucial for its efficient use in synthesis, formulation, and as a starting material for drug development.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from the behavior of its constituent pyrazole and piperidine rings.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation.[4] The presence of both a somewhat polar pyrazole ring and a basic piperidine ring suggests a varied solubility profile.

  • Aqueous Solubility: Piperidine itself is highly soluble in water due to its ability to form hydrogen bonds.[5] Conversely, 1H-pyrazole has limited water solubility.[4] The combination in this compound likely results in moderate aqueous solubility. The basic nitrogen in the piperidine ring (pKa of piperidinium ion is ~11.2) means that the aqueous solubility will be highly pH-dependent. At acidic pH, the piperidine nitrogen will be protonated, forming a salt and significantly increasing aqueous solubility.

  • Organic Solubility: Pyrazole is soluble in organic solvents like ethanol, methanol, and acetone.[4] Piperidine is also soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[5] Therefore, this compound is expected to be soluble in a variety of polar organic solvents. Its solubility in non-polar solvents like hexane is likely to be limited.[5]

Table 1: Predicted Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Water (neutral pH)Moderately SolubleCombination of a polar pyrazole and a basic piperidine moiety.
Aqueous Acid (e.g., 0.1 N HCl)Highly SolubleProtonation of the piperidine nitrogen to form a soluble salt.
Aqueous Base (e.g., 0.1 N NaOH)Sparingly SolubleThe free base is less polar than the protonated form.
Polar Protic Solvents (e.g., Ethanol, Methanol)SolubleBoth pyrazole and piperidine moieties are soluble in these solvents.[4][5]
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleExpected to dissolve a wide range of organic molecules.[6]
Non-Polar Solvents (e.g., Hexane, Toluene)Sparingly to InsolubleThe polar nature of the molecule limits solubility in non-polar media.[5]
Stability Profile

The stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

  • Thermal Stability: Pyrazole and its derivatives are generally characterized by high thermal stability.[7][8] Piperidine has a boiling point of 106-108 °C and can start to decompose at elevated temperatures.[9] Therefore, this compound is expected to be reasonably stable at room temperature but may degrade at higher temperatures.

  • pH-Dependent Stability: The piperidine ring can be susceptible to degradation under strong acidic or basic conditions, especially at elevated temperatures.[9][10] The pyrazole ring is generally stable to oxidation and reduction but can undergo ring-opening under the action of a strong base.[8][11] The stability of the N-C bond connecting the two rings would also be a factor to consider under harsh hydrolytic conditions.

  • Oxidative Stability: Piperidine is relatively unstable in an oxidizing environment and can be attacked by strong oxidizing agents.[9] The pyrazole ring is generally resistant to oxidation.[11] Therefore, the piperidine moiety is the likely site of oxidative degradation.

  • Photostability: While no specific data is available, many organic molecules can degrade upon exposure to UV light. It is advisable to store this compound protected from light.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Thermal Moderately stable. Avoid high temperatures.Decomposition of the piperidine ring.[9]
Acidic (pH < 3) Potentially unstable, especially with heat.Degradation of the piperidine ring.[10]
Neutral (pH 6-8) Expected to be stable.-
Alkaline (pH > 10) Potentially unstable, especially with heat.Ring opening of the pyrazole ring by strong bases.[8]
Oxidative Susceptible to strong oxidizing agents.Oxidation of the piperidine ring.[9]
Photolytic Potentially unstable. Store protected from light.General photodecomposition of organic molecules.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

  • Preparation: Prepare solutions of various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solid to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a supernatant aliquot and filter it through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

G Shake-Flask Solubility Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze concentration by HPLC D->E F Report solubility E->F G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC MS_NMR Degradant Characterization (MS, NMR) HPLC->MS_NMR Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo G Synthetic Pathway Utilizing this compound cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Start 4-Hydroxypiperidine derivative Intermediate1 Activation of Hydroxyl Group Start->Intermediate1 Intermediate2 Nucleophilic Substitution with Pyrazole Intermediate1->Intermediate2 Target_Intermediate This compound Intermediate2->Target_Intermediate Coupling Suzuki or Buchwald-Hartwig Coupling Target_Intermediate->Coupling Coupling_Partner Aryl Halide/Boronate Ester Coupling_Partner->Coupling Final_Product Crizotinib or Analogue Coupling->Final_Product

References

Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(1H-pyrazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound.

Caption: Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.55d~2.01HH-5 (Pyrazole)
~7.50d~1.51HH-3 (Pyrazole)
~6.25t~2.01HH-4 (Pyrazole)
~4.20tt~11.5, ~4.01HH-4 (Piperidine, CH-N)
~3.20dt~12.5, ~2.52HH-2ax, H-6ax (Piperidine)
~2.75td~12.5, ~3.02HH-2eq, H-6eq (Piperidine)
~2.10m-2HH-3ax, H-5ax (Piperidine)
~1.90m-2HH-3eq, H-5eq (Piperidine)
~1.70br s-1HNH (Piperidine)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~139.5C-5 (Pyrazole)
~129.0C-3 (Pyrazole)
~105.5C-4 (Pyrazole)
~59.0C-4 (Piperidine)
~45.0C-2, C-6 (Piperidine)
~32.0C-3, C-5 (Piperidine)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, BroadN-H stretch (piperidine)
~3100MediumC-H stretch (aromatic, pyrazole)
~2930, ~2850StrongC-H stretch (aliphatic, piperidine)
~1590MediumC=N stretch (pyrazole)
~1510MediumC=C stretch (pyrazole)
~1450MediumCH₂ bend (piperidine)
~1100StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
151High[M]⁺ (Molecular Ion)
123Moderate[M - N₂]⁺
95High[M - C₃H₆N]⁺
84High[Piperidine radical cation + H]⁺
68Moderate[Pyrazole radical cation + H]⁺
56High[C₄H₈]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Collect 16 scans.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Collect 1024 scans.

3.1.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

3.2.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

3.2.3. Data Processing

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

3.3.2. Data Acquisition

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-400.

    • Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

3.3.3. Data Processing

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Solid on ATR Sample->Prep_IR Prep_MS Dissolve in Methanol Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Proc_NMR FT, Phasing, Calibration, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak ID Acq_IR->Proc_IR Proc_MS Identify [M]⁺, Analyze Fragmentation Acq_MS->Proc_MS Interpret Combine Spectroscopic Data Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret Structure Confirm Structure of This compound Interpret->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to aid in the unambiguous identification and characterization of this compound in a research and development setting.

Synthesis of 4-(1H-pyrazol-1-yl)piperidine from Piperidin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis commences from the readily available starting material, piperidin-4-one, and proceeds through a two-step sequence involving hydrazone formation and subsequent cyclization to construct the pyrazole ring. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful and efficient laboratory-scale production of this important heterocyclic compound.

Synthetic Strategy Overview

The synthesis of this compound from piperidin-4-one is achieved through a well-established two-step reaction pathway. The initial step involves the condensation of piperidin-4-one with hydrazine to form the corresponding piperidin-4-one hydrazone. The subsequent and final step is a cyclization reaction of the hydrazone with a suitable three-carbon synthon, typically a 1,3-dicarbonyl compound or its equivalent, to yield the desired pyrazole ring. This classical approach is a variation of the Knorr pyrazole synthesis.[1][2]

The overall synthetic transformation can be visualized as follows:

G Piperidin-4-one Piperidin-4-one Piperidin-4-one Hydrazone Piperidin-4-one Hydrazone Piperidin-4-one->Piperidin-4-one Hydrazone Hydrazine This compound This compound Piperidin-4-one Hydrazone->this compound 1,3-Dicarbonyl Equivalent

Caption: Overall synthetic workflow.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Piperidin-4-one Hydrazone

This step involves the nucleophilic addition of hydrazine to the carbonyl group of piperidin-4-one, followed by dehydration to form the hydrazone. Piperidin-4-one is often used as its hydrochloride hydrate salt, which requires neutralization prior to or during the reaction.

Reaction:

G cluster_0 Piperidin-4-one cluster_1 Hydrazine cluster_2 Piperidin-4-one Hydrazone Piperidin_4_one Piperidin_4_one Piperidin_4_one_Hydrazone Piperidin_4_one_Hydrazone Piperidin_4_one->Piperidin_4_one_Hydrazone + Hydrazine Hydrazine Hydrazine->Piperidin_4_one_Hydrazone

Caption: Formation of piperidin-4-one hydrazone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Piperidin-4-one hydrochloride hydrate153.6110015.36 g
Hydrazine hydrate (~64% hydrazine)50.06200~10 mL
Sodium hydroxide (NaOH)40.001004.0 g
Ethanol (EtOH)46.07-100 mL
Water (H₂O)18.02-20 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-one hydrochloride hydrate (15.36 g, 100 mmol) and sodium hydroxide (4.0 g, 100 mmol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • To the resulting solution, add hydrazine hydrate (~10 mL, 200 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain this temperature for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude piperidin-4-one hydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the piperidin-4-one hydrazone with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde.

Reaction:

G cluster_0 Piperidin-4-one Hydrazone cluster_1 1,1,3,3-Tetramethoxypropane cluster_2 This compound Piperidin_4_one_Hydrazone Piperidin_4_one_Hydrazone Product Product Piperidin_4_one_Hydrazone->Product + TMP TMP TMP->Product

Caption: Cyclization to form the pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Crude Piperidin-4-one hydrazone~113.16~100From Step 1
1,1,3,3-Tetramethoxypropane164.2011018.06 g
Hydrochloric acid (conc. HCl)36.46-~10 mL
Ethanol (EtOH)46.07-150 mL
Diethyl ether (Et₂O)74.12-As needed
Saturated sodium bicarbonate (NaHCO₃)--As needed
Anhydrous magnesium sulfate (MgSO₄)120.37-As needed

Procedure:

  • To the flask containing the crude piperidin-4-one hydrazone from the previous step, add ethanol (150 mL).

  • Add 1,1,3,3-tetramethoxypropane (18.06 g, 110 mmol) to the mixture.

  • Carefully add concentrated hydrochloric acid (~10 mL) dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1: Hydrazone FormationStep 2: Pyrazole CyclizationOverall
Starting Material Piperidin-4-one HCl hydratePiperidin-4-one hydrazone-
Product Piperidin-4-one hydrazoneThis compound-
Yield (Typical) >95% (crude)70-85%65-80%
Purity (after purification) ->98% (by NMR/LC-MS)>98%
Appearance Viscous oil/solidWhite to off-white solid-

Reaction Mechanism

The synthesis proceeds through two key mechanistic steps:

  • Hydrazone Formation: This is a classic condensation reaction. The nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperidin-4-one. The resulting hemiaminal intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone.

  • Knorr Pyrazole Synthesis: The cyclization step follows the Knorr pyrazole synthesis pathway. Under acidic conditions, 1,1,3,3-tetramethoxypropane hydrolyzes to malondialdehyde. The more nucleophilic nitrogen of the hydrazone then attacks one of the aldehyde carbonyls, followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazole ring.

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Pyrazole Formation (Knorr Synthesis) Piperidin-4-one Piperidin-4-one Hemiaminal Intermediate Hemiaminal Intermediate Piperidin-4-one->Hemiaminal Intermediate Nucleophilic Attack (Hydrazine) Piperidin-4-one Hydrazone Piperidin-4-one Hydrazone Hemiaminal Intermediate->Piperidin-4-one Hydrazone Dehydration Initial Adduct Initial Adduct Piperidin-4-one Hydrazone->Initial Adduct Reaction with Malondialdehyde Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration & Aromatization

Caption: Simplified reaction mechanism pathway.

Conclusion

The synthesis of this compound from piperidin-4-one is a reliable and scalable two-step process. The presented experimental protocols provide a clear and detailed guide for the successful execution of this synthesis in a laboratory setting. The quantitative data and mechanistic insights further enhance the understanding and reproducibility of this important transformation, which is crucial for the advancement of drug discovery and development programs that utilize this key heterocyclic intermediate.

References

The 4-(1H-Pyrazol-1-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity, Synthesis, and Therapeutic Potential of a Versatile Core Structure

Introduction

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and potent activity across a diverse range of biological targets. This unique combination of a flexible piperidine ring and an aromatic, hydrogen-bond-donating-and-accepting pyrazole moiety allows for specific and high-affinity interactions with various enzymes and receptors. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, with a focus on its applications in oncology, virology, and inflammatory diseases. We will delve into the quantitative data, experimental protocols, and underlying signaling pathways for key compounds that feature this important chemical entity.

Cyclin-Dependent Kinase (CDK) Inhibition: The Case of AT7519

Derivatives of the this compound scaffold have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

AT7519: A Potent Multi-CDK Inhibitor

AT7519 is a notable example of a potent, ATP-competitive inhibitor of multiple CDKs that incorporates the this compound core.[1][2] Its ability to target several CDKs involved in both cell cycle progression and transcriptional regulation contributes to its broad anti-proliferative activity against a wide range of human tumor cell lines.[1][3]

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects on cancer cell lines are summarized in the tables below.

KinaseIC50 (nM)Reference
CDK1210[1][4]
CDK247[1][4]
CDK4100[1][4]
CDK513[1]
CDK6170[1][4]
CDK9<10[1][4]
GSK3β89[1][3]

Table 1: In Vitro Kinase Inhibitory Activity of AT7519.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma82[3]
HT29Colorectal Adenocarcinoma940[3]
MCF-7Breast Adenocarcinoma40[3]
A2780Ovarian Carcinoma350[3]
MM.1SMultiple Myeloma500[3]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines (72h exposure).

Signaling Pathway: CDK-Mediated Cell Cycle Control and Transcription

AT7519 exerts its anti-cancer effects by inhibiting CDKs that phosphorylate key substrates involved in cell cycle progression and transcription. The diagram below illustrates the points of intervention of AT7519 in these critical cellular processes.

CDK_Pathway CDK Inhibition by AT7519 cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNA_Pol_II RNA Polymerase II mRNA mRNA Synthesis RNA_Pol_II->mRNA CDK4_6 CDK4/6- Cyclin D pRb pRb CDK4_6->pRb phosphorylates CDK2 CDK2- Cyclin E/A CDK2->S CDK1 CDK1- Cyclin B CDK1->M CDK9 CDK9- Cyclin T CDK9->RNA_Pol_II phosphorylates AT7519 AT7519 AT7519->CDK4_6 AT7519->CDK2 AT7519->CDK1 AT7519->CDK9 E2F E2F pRb->E2F inhibits E2F->S promotes

Caption: Inhibition of CDKs by AT7519 disrupts cell cycle progression and transcription.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and ATP at a concentration close to the Km for the specific kinase.

  • Enzyme and Substrate Addition: Add the purified recombinant CDK enzyme and a specific peptide or protein substrate (e.g., histone H1 for CDK1/2, a fragment of Rb for CDK4/6, or the C-terminal domain of RNA Polymerase II for CDK9).

  • Inhibitor Incubation: Add varying concentrations of AT7519 or vehicle control to the reaction mixture and incubate for a predetermined time at room temperature.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. After incubation at 30°C, terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Quantification: Spot the reaction mixture onto a phosphocellulose or filter membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT or AlamarBlue)

  • Cell Seeding: Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AT7519 or vehicle control for 72 hours.

  • Viability Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: For the MTT assay, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For the AlamarBlue assay, measure the fluorescence with excitation at 560 nm and emission at 590 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the compound concentration.

CCR5 Receptor Antagonism: The Case of Vicriviroc

The this compound scaffold is also a key component of certain C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor required for the entry of the most common strains of HIV-1 into host T-cells.

Vicriviroc: An HIV-1 Entry Inhibitor

Vicriviroc is a potent, orally bioavailable CCR5 antagonist that was developed for the treatment of HIV-1 infection.[5][6] It allosterically binds to the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein gp120.[7][8]

Quantitative Data: Antiviral Activity

The antiviral efficacy of Vicriviroc and related compounds is presented in the table below.

CompoundAnti-HIV-1 Activity (EC50, nM)Reference
Vicriviroc0.59[9]
Compound 23h (piperazine derivative)440[10][11]

Table 3: In Vitro Anti-HIV-1 Activity of CCR5 Antagonists.

Signaling Pathway: HIV-1 Entry via CCR5

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the inhibitory action of CCR5 antagonists like Vicriviroc.

HIV_Entry HIV-1 Entry and Inhibition by Vicriviroc cluster_virus HIV-1 cluster_host Host Cell Surface HIV HIV-1 Virion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 3. Binds Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Mediates Host_Cell Host T-Cell CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibits Binding

Caption: Vicriviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Protocols

CCR5 Binding Assay (Competition)

  • Cell Preparation: Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO-CCR5 cells).

  • Radioligand Incubation: Incubate the cell membranes with a known CCR5 radioligand, such as [¹²⁵I]MIP-1β, in the presence of varying concentrations of the test compound (e.g., Vicriviroc).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Anti-HIV-1 Assay (PBMC)

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation.

  • Infection: Infect the stimulated PBMCs with a CCR5-tropic strain of HIV-1 in the presence of serial dilutions of the test compound.

  • Culture: Culture the infected cells for several days.

  • Viral Replication Measurement: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 Calculation: Determine the effective concentration of the compound that inhibits 50% of viral replication.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: The Case of ARN19689

The this compound scaffold has also been successfully employed in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

ARN19689: A Potent and Selective NAAA Inhibitor

ARN19689 is a potent, selective, and orally active non-covalent inhibitor of NAAA.[12][13][14] By inhibiting NAAA, ARN19689 increases the endogenous levels of PEA, which in turn exerts anti-inflammatory effects.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of ARN19689 against human NAAA is provided in the table below.

CompoundTargetIC50 (nM)Reference
ARN19689Human NAAA42[12][13][14]

Table 4: Inhibitory Activity of ARN19689 against Human NAAA.

Experimental Workflow: NAAA Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of NAAA inhibitors.

NAAA_Workflow Workflow for NAAA Inhibitor Screening Start Compound Library HTS High-Throughput Screening (Fluorescent Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit_ID->SAR Hits IC50 IC50 Determination (LC-MS/MS Assay) SAR->IC50 Selectivity Selectivity Profiling (vs. FAAH, etc.) IC50->Selectivity In_Vivo In Vivo Efficacy Studies (e.g., Inflammation Models) Selectivity->In_Vivo Lead Compounds PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

Caption: A general workflow for the discovery and development of NAAA inhibitors.

Experimental Protocols

NAAA Inhibition Assay (LC-MS/MS)

  • Enzyme Source: Utilize recombinant human NAAA or lysates from cells overexpressing the enzyme.

  • Substrate: Use a specific NAAA substrate, such as N-palmitoyl-[¹³C₂]ethanolamine.

  • Reaction: Incubate the enzyme with the substrate in an appropriate buffer (typically acidic, e.g., sodium acetate pH 5.0) in the presence of varying concentrations of the inhibitor.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Product Quantification: Centrifuge to pellet the protein and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the product, [¹³C₂]ethanolamine, formed.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its presence in potent and selective inhibitors of diverse biological targets, including CDKs, CCR5, and NAAA, underscores its importance in the development of new therapeutics for a wide range of diseases. The examples of AT7519, Vicriviroc, and ARN19689 highlight the successful application of this scaffold in generating clinical and preclinical candidates with significant therapeutic potential. Further exploration and derivatization of this versatile core are likely to yield new and improved drug candidates in the future.

References

The Pivotal Role of 4-(1H-Pyrazol-1-yl)piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Key Pharmacophore in Kinase and GPCR-Targeted Therapies

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a privileged pharmacophore in contemporary drug design, demonstrating remarkable versatility and efficacy in targeting a range of clinically significant proteins. Its unique structural and electronic properties have positioned it as a cornerstone in the development of potent and selective inhibitors for enzyme families such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), as well as for G-protein coupled receptors (GPCRs) like the C-C chemokine receptor type 5 (CCR5). This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of compounds incorporating this pivotal chemical moiety, tailored for researchers and professionals in the field of drug development.

The Structural and Physicochemical Advantages of the this compound Core

The this compound motif offers a compelling combination of features for medicinal chemists. The piperidine ring provides a three-dimensional structure that can effectively probe binding pockets, while its basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds with target proteins. The attached pyrazole ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor) and π-stacking. The linkage at the 4-position of the piperidine ring and the 1-position of the pyrazole provides a specific vector for orienting substituents to optimize target engagement. This strategic combination allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

Synthesis of the this compound Scaffold

A common and robust method for the synthesis of the this compound core involves a multi-step process that has been successfully scaled for the production of key pharmaceutical intermediates.[1]

A general synthetic workflow is as follows:

start 4-Chloropyridine step1 Nucleophilic Aromatic Substitution with Pyrazole start->step1 intermediate1 4-(1H-Pyrazol-1-yl)pyridine step1->intermediate1 step2 Hydrogenation of Pyridine Ring intermediate1->step2 product This compound step2->product

General Synthetic Workflow for this compound.

Further functionalization, such as iodination of the pyrazole ring, can be achieved to provide a handle for subsequent cross-coupling reactions, expanding the chemical diversity of the resulting compounds.[1]

Applications in Drug Design: Targeting Key Biological Pathways

The this compound pharmacophore has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad applicability.

Cyclin-Dependent Kinase (CDK) Inhibition

The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AT7519 is a potent multi-CDK inhibitor that features the this compound core.[2]

Signaling Pathway of CDK Inhibition:

cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 M->G1 AT7519 AT7519 (this compound derivative) CDKs CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 AT7519->CDKs Inhibits

CDK-Mediated Cell Cycle and Inhibition by AT7519.

Quantitative Data for AT7519:

TargetIC50 (nM)Reference
CDK1210[3][4]
CDK247[3][4]
CDK4100[3]
CDK513[4]
CDK6170[3]
CDK9<10[3][4]
GSK3β89[5]

AT7519 demonstrates potent, ATP-competitive inhibition across multiple CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers. The this compound scaffold is a key component of several JAK inhibitors, including the approved drug Crizotinib, which also targets ALK and ROS1.[6]

JAK-STAT Signaling Pathway and Inhibition:

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor JAK Inhibitor (e.g., Crizotinib) Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) of Pyrazole-based JAK Inhibitors:

Studies on 4-amino-(1H)-pyrazole derivatives have provided valuable SAR insights. For instance, modifications to substituents on the pyrazole and linked aromatic rings can significantly impact potency and selectivity against different JAK isoforms.

CompoundRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f4-fluoro3.42.23.5[7]
11b(structure)>100018>1000[7]

Note: Structures for R groups can be found in the cited reference. This table highlights the potential for achieving isoform selectivity through chemical modification.

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

CCR5 is a GPCR that acts as a co-receptor for HIV entry into host cells, making it a key target for anti-HIV therapies. The 4-(pyrazolyl)piperidine moiety has been successfully employed in the design of potent CCR5 antagonists.[8]

GPCR Signaling and CCR5 Antagonism:

Ligand Chemokine (e.g., RANTES) or HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein G-protein CCR5->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Chemotaxis, HIV entry) Second_Messenger->Cellular_Response Initiates Antagonist CCR5 Antagonist with 4-(pyrazolyl)piperidine Antagonist->CCR5 Blocks Binding

Simplified GPCR Signaling Cascade and CCR5 Antagonism.

SAR studies have shown that the placement of the unsubstituted nitrogen on the pyrazole ring is crucial for activity, with the meta position relative to the piperidine linkage being optimal.[8]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of compounds containing the this compound pharmacophore.

General Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

This key intermediate for Crizotinib can be synthesized in a robust three-step process.[1]

start 4-Chloropyridine + Pyrazole step1 1. Nucleophilic Aromatic Substitution (e.g., K2CO3, NMP, 140°C) start->step1 intermediate1 4-(1H-Pyrazol-1-yl)pyridine step1->intermediate1 step2 2. Hydrogenation (e.g., H2, Pd/C, EtOH/HCl) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 3. Iodination (e.g., NIS, Acetonitrile) intermediate2->step3 product 4-(4-Iodo-1H-pyrazol-1-yl)piperidine step3->product

Experimental Workflow for a Key Intermediate Synthesis.
In Vitro Kinase Inhibition Assay (Example: CDK2)

The inhibitory activity of compounds against CDKs is typically determined using a radiometric or luminescence-based kinase assay.

Protocol Outline (Luminescence-based):

  • Reagent Preparation: Dilute recombinant CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP to desired concentrations in kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO) and add to a 384-well plate.

  • Kinase Reaction: Add the enzyme and substrate/ATP mixture to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and varying concentrations of the unlabeled test compound.[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold has proven to be a highly successful and versatile pharmacophore in the design of targeted therapies. Its favorable structural and physicochemical properties have enabled the development of potent and selective inhibitors for diverse and important drug targets, including CDKs, JAKs, and GPCRs. The synthetic accessibility of this core and the potential for extensive chemical modification ensure its continued prominence in future drug discovery efforts. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation methods associated with this pharmacophore, as outlined in this guide, is crucial for medicinal chemists and drug development professionals seeking to leverage its potential in creating the next generation of innovative medicines.

References

Exploring the Chemical Space of Pyrazole-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and piperidine rings creates a privileged scaffold in medicinal chemistry, giving rise to a diverse chemical space with significant therapeutic potential. Pyrazole-piperidine derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anticoagulant effects. This technical guide provides an in-depth exploration of the chemical space of these derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Data Presentation: A Quantitative Overview

The following tables summarize the biological activities of representative pyrazole-piperidine derivatives against various therapeutic targets. This data highlights the structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors.

Table 1: Pyrazole-Piperidine Derivatives as Factor Xa Inhibitors

Compound IDStructureFXa IC50 (nM)[1]aPTT (sec at 10 µM)PT (sec at 10 µM)
4a 4-chlorophenyl substituted pyrazolyl piperidine13.4>1000>1000
4b 4-methoxyphenyl substituted pyrazolyl piperidine72.3250.3210.5
4c 4-methylphenyl substituted pyrazolyl piperidine156.4190.7150.2
4d 4-fluorophenyl substituted pyrazolyl piperidine83.7450.6380.9
4e 4-bromophenyl substituted pyrazolyl piperidine25.8850.1790.3
4f 4-trifluorophenyl substituted pyrazolyl piperidine163.0180.4145.8
4g 4-hydroxyphenyl substituted pyrazolyl piperidine67.4310.2280.7
4h Phenyl substituted pyrazolyl piperidine112.3210.9180.1
Rivaroxaban Reference Drug0.7--

Table 2: Pyrazole-Piperidine Derivatives as CCR5 Antagonists for Anti-HIV Activity

Compound IDStructureCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC95 (nM)
1 N-benzyl pyrazole piperidine derivative2.510
9 Isopropyl-substituted derivative1.25
24 α,α-dimethyl acetic acid derivative0.83
25 α-spirocyclopropyl acetic acid derivative0.52

Table 3: Pyrazole-Piperidine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)
SD-0006 p38α[2]1100.2 (LPS-induced TNF-α)
BIRB 796 p38[3]380.1 (LPS-induced TNF-α)
PHA-680632 Aurora A1600.46 (MCF7)
Compound 6 Aurora A[4]1600.46 (MCF7)
Compound 20 CDK1[4]-0.13 (MCF7)
Compound 21 CDK1[4]-0.15 (MCF7)

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of pyrazole-piperidine derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Hydrazine, Diketone) reaction Cyclocondensation / Multi-component Reaction start->reaction workup Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition, Antiviral) characterization->in_vitro Test Compound cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) in_vitro->cell_based in_vivo In Vivo Models (e.g., Animal Models of Disease) cell_based->in_vivo

A generalized experimental workflow for the synthesis and evaluation of pyrazole-piperidine derivatives.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k map2k MKK3/6 map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole-Piperidine Inhibitor inhibitor->p38

The p38 MAPK signaling pathway, a key target for anti-inflammatory pyrazole-piperidine derivatives.

Factor_Xa_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VII VII TF_VIIa TF_VIIa VII->TF_VIIa Tissue Factor TF_VIIa->X Xa Xa X->Xa Activation Prothrombin_Thrombin Prothrombin -> Thrombin Xa->Prothrombin_Thrombin Prothrombinase Complex (with Va) Thrombin Thrombin Fibrinogen_Fibrin Fibrin Clot Thrombin->Fibrinogen_Fibrin Fibrinogen -> Fibrin inhibitor Pyrazole-Piperidine Inhibitor inhibitor->Xa

The coagulation cascade, highlighting the central role of Factor Xa as a target for anticoagulant pyrazole-piperidine derivatives.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel chemical entities. The following protocols are generalized from published procedures and provide a starting point for the development of pyrazole-piperidine derivatives.

General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This procedure is a common method for constructing the pyrazole core.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol:Water (1:1)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 50 mg)[5]

Procedure:

  • In a round-bottomed flask, combine phenylhydrazine (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (0.05 g) in a 1:1 mixture of ethanol and water.

  • Stir the reaction mixture at 55 °C.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol or chloroform (3 mL) to the mixture to dissolve the product and facilitate catalyst separation.

  • Separate the catalyst by centrifugation, wash it with the solvent, and dry for reuse.

  • Evaporate the solvent from the supernatant under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the purified 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Characterize the final product using FTIR, 1H NMR, and 13C NMR spectroscopy.[5]

General Procedure for the Synthesis of Pyrazolyl Piperidine Analogs as Factor Xa Inhibitors

This multi-step synthesis is adapted from the preparation of potent Factor Xa inhibitors.[1]

Step 1: Synthesis of the Pyrazole Core

  • React a substituted hydrazine with a β-ketoester in a suitable solvent (e.g., ethanol) with an acid catalyst to form the pyrazole ring.

  • Purify the pyrazole intermediate by recrystallization or column chromatography.

Step 2: Coupling with the Piperidine Moiety

  • To a solution of the synthesized pyrazole (1 eq) and a suitable piperidine derivative (1 eq) in a solvent like THF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Final Modification (e.g., Acylation)

  • Dissolve the pyrazolyl piperidine intermediate (1 eq) in a suitable solvent (e.g., THF).

  • Add the desired acylating agent (e.g., a substituted benzoic acid, 1 eq), a coupling agent (e.g., phosphoryl chloride, 2 eq), and a base (e.g., pyridine, 2 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Purify the final product by column chromatography to yield the target Factor Xa inhibitor.

  • Characterize the final compound by IR, LCMS, Mass Spectrometry, 1H NMR, and 13C NMR.[1]

General In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Reagents and Materials:

  • Target kinase

  • Specific substrate peptide

  • ATP

  • MgCl₂

  • Reaction buffer

  • Test pyrazole-piperidine compounds dissolved in DMSO

  • 96-well plates

  • Plate reader for detecting the output signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a reaction buffer containing the target kinase, its specific substrate peptide, and MgCl₂.

  • Serially dilute the test compounds in DMSO to create a range of concentrations.

  • In a 96-well plate, add the kinase solution, the test compound dilution, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole-piperidine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The chemical space of these derivatives is vast, offering opportunities to fine-tune their pharmacological properties to achieve high potency and selectivity against a range of biological targets. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for screening. As our understanding of the underlying biology of diseases continues to grow, the rational design of pyrazole-piperidine derivatives targeting specific signaling pathways will undoubtedly lead to the discovery of new and effective medicines. This guide provides a foundational understanding for researchers to navigate and exploit the rich chemical space of these remarkable heterocyclic compounds.

References

Initial Toxicity Screening of 4-(1H-Pyrazol-1-yl)piperidine Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. As with any novel chemical entity destined for therapeutic use, a thorough initial toxicity screening is paramount to identify potential liabilities early in the drug development pipeline. This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary toxicity assessment of this compound analogs. It details experimental protocols for evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, and presents available data to inform on structure-activity relationships related to toxicity.

Introduction

The conjugation of a pyrazole ring to a piperidine moiety creates a versatile chemical scaffold with potential applications in various therapeutic areas. Early assessment of the toxicological profile of new analogs is crucial for de-risking drug candidates and guiding lead optimization. This guide outlines a standard workflow for the initial in vitro toxicity screening of this compound derivatives, focusing on key toxicological endpoints.

Data Presentation: Quantitative Toxicity Data

The following tables summarize publicly available in vitro toxicity data for compounds containing pyrazole and piperidine moieties. It is important to note that direct toxicity data for a comprehensive series of this compound analogs is limited, and the presented data from related structures serves to inform on potential toxicities.

Table 1: Cytotoxicity of Pyrazole and Piperidine Derivatives against Various Cell Lines

Compound ClassSpecific AnalogCell LineIC50 (µM)Reference
Pyrazolyl Pyridine ConjugatesCompound 9HepG20.18[1]
Compound 9MCF-70.34[1]
Compound 5HepG22.19[1]
Compound 5MCF-74.15[1]
Compound 10HepG23.47[1]
Compound 10MCF-72.14[1]
Pyranopyrazole NicotinamidesCompound 4d-(Not specified as IC50)[2]
Phthalazine DerivativesCompound 4bHepG20.08[3]
Compound 3eHepG20.19[3]
Compound 4bMCF-70.06[3]
Compound 3eMCF-70.06[3]
Pyrazole DerivativesCompound 4A5495.50[4]
Compound 4HCT1169.77[4]
Compound 4HepG27.12[4]
Compound 4MCF-77.85[4]
Compound 2A5496.30[4]
Compound 3A5496.10[4]
Nicotinonitrile and Pyrazole MoietiesCompound 13HepG28.78 µg/mL[5]
Compound 19HepG25.16 µg/mL[5]
Compound 13HeLa15.32 µg/mL[5]
Compound 19HeLa4.26 µg/mL[5]

Table 2: Genotoxicity and Hepatotoxicity Data for Related Compounds

Compound ClassAssayResultObservationsReference
Pyrazolo Pyridine DerivativesAmes TestNot GenotoxicTested up to 5 mM.[6]
Pyrazoline N-oxidesAmes TestMutagenicMutagenicity dependent on N-oxide position.[7]
Piperazine Designer DrugsIn vitro Hepatotoxicity (HepG2, HepaRG)CytotoxicInduced reactive species formation, GSH and ATP depletion, and caspase-3 activation.[8]
PiperidineAmes Test (S. typhimurium)Not Genotoxic---[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test uses various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine to detect the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Utilize S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

  • Metabolic Activation: Prepare an S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbitone and β-naphthoflavone). Pyrazole itself can induce CYP2E1, which is important for the metabolic activation of some compounds[10].

  • Plate Incorporation Assay:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Treat cells with the test compounds for a defined period.

  • Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Cardiotoxicity Assessment (hERG Inhibition Assay)

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp systems are commonly used for screening.

Protocol:

  • Cell Line: Use a stable mammalian cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch-Clamp:

    • Cells are captured on a planar patch-clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The baseline current is recorded, followed by the application of the test compound at various concentrations.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is determined, and an IC50 value is calculated.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Toxicity_Screening cluster_cytotoxicity Cytotoxicity Screening cluster_genotoxicity Genotoxicity Screening cluster_organ_toxicity Organ-Specific Toxicity start_cyto This compound Analog Library mtt MTT Assay (e.g., HepG2 cells) start_cyto->mtt ic50 Determine IC50 mtt->ic50 ames Ames Test (S. typhimurium strains +/- S9) ic50->ames comet Comet Assay (e.g., TK6 cells) ic50->comet hepato Hepatotoxicity (e.g., HepG2, primary hepatocytes) ic50->hepato cardio Cardiotoxicity (hERG Assay) ic50->cardio mutagenicity Assess Mutagenicity ames->mutagenicity dna_damage Assess DNA Damage comet->dna_damage hepato_endpoint Assess Liver Cell Viability, Enzyme Leakage, etc. hepato->hepato_endpoint cardio_endpoint Determine hERG IC50 cardio->cardio_endpoint

Caption: Workflow for initial in vitro toxicity screening of novel compounds.

Potential Hepatotoxicity Pathway

Hepatotoxicity_Pathway compound This compound Analog cyp450 CYP450 Metabolism (Phase I) compound->cyp450 reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite conjugation GSH Conjugation (Phase II Detoxification) reactive_metabolite->conjugation gsh_depletion GSH Depletion reactive_metabolite->gsh_depletion Covalent Binding excretion Excretion conjugation->excretion ros Increased ROS gsh_depletion->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase Caspase Activation mito_dysfunction->caspase apoptosis Apoptosis / Necrosis caspase->apoptosis hERG_Inhibition compound Piperidine-containing Compound binding Binding to Channel Pore compound->binding herg hERG K+ Channel inhibition Inhibition of K+ Efflux herg->inhibition binding->herg repolarization Delayed Ventricular Repolarization inhibition->repolarization qt_prolongation QT Prolongation repolarization->qt_prolongation arrhythmia Torsades de Pointes (Arrhythmia) qt_prolongation->arrhythmia

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Application of a Key Building Block in Modern Drug Discovery

Introduction

4-(1H-Pyrazol-1-yl)piperidine is a heterocyclic compound that has risen to prominence in medicinal chemistry as a critical intermediate in the synthesis of several significant therapeutic agents. Its unique structural combination of a piperidine ring and a pyrazole moiety provides a versatile scaffold for interacting with various biological targets. This technical guide provides a comprehensive overview of the history, synthesis, and application of this compound, with a focus on its role in the development of targeted therapies. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence as a compound of significant interest can be traced through its application in major drug discovery programs. The timeline of its prominence is closely linked to the development of targeted therapies, particularly in oncology and virology.

A notable early appearance of this scaffold in medicinal chemistry literature is in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1. A 2004 publication in Bioorganic & Medicinal Chemistry Letters detailed the discovery of potent CCR5 antagonists containing the 4-(pyrazolyl)piperidine side chain, highlighting its utility in constructing molecules with desirable pharmacokinetic and pharmacodynamic properties.[1][2]

The importance of this compound was further solidified with the development of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, an anticancer therapeutic. In this context, it serves as a key intermediate, forming a central part of the final drug's structure.[3][4] Numerous patents and research articles focusing on the process development and large-scale synthesis of Crizotinib describe various methods for preparing this crucial building block, underscoring its industrial relevance.

Synthetic Routes

The synthesis of this compound has been approached through several strategic routes, primarily driven by the need for efficient and scalable production for pharmaceutical manufacturing. The two most prominent methods start from either 4-chloropyridine or a protected 4-hydroxypiperidine derivative.

Route 1: From 4-Chloropyridine

This approach is a robust, multi-step synthesis that has been successfully employed for multi-kilogram scale production.[3][4] The general workflow involves a nucleophilic aromatic substitution, followed by hydrogenation of the pyridine ring.

4-Chloropyridine 4-Chloropyridine 4-(1H-Pyrazol-1-yl)pyridine 4-(1H-Pyrazol-1-yl)pyridine 4-Chloropyridine->4-(1H-Pyrazol-1-yl)pyridine Nucleophilic Aromatic Substitution Pyrazole Pyrazole Pyrazole->4-(1H-Pyrazol-1-yl)pyridine This compound This compound 4-(1H-Pyrazol-1-yl)pyridine->this compound Hydrogenation

Caption: Synthesis of this compound from 4-chloropyridine.

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

  • Reagents: 4-Chloropyridine hydrochloride, pyrazole, potassium carbonate.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: A mixture of 4-chloropyridine hydrochloride, pyrazole, and potassium carbonate in DMF is heated. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of this compound

  • Reagent: 4-(1H-Pyrazol-1-yl)pyridine, Hydrogen gas.

  • Catalyst: Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C).

  • Solvent: Methanol or ethanol, often with an acid additive like HCl.

  • Procedure: 4-(1H-Pyrazol-1-yl)pyridine is dissolved in the solvent in a high-pressure reactor. The catalyst is added, and the vessel is purged with nitrogen followed by hydrogen. The reaction is stirred under hydrogen pressure at an elevated temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give this compound, often as a hydrochloride salt.

Route 2: From N-Boc-4-hydroxypiperidine

This route offers an alternative pathway, starting from a readily available and protected piperidine derivative. This method involves the activation of the hydroxyl group followed by substitution with pyrazole.

N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(methylsulfonyloxy)piperidine N-Boc-4-(methylsulfonyloxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(methylsulfonyloxy)piperidine Activation Mesyl Chloride Mesyl Chloride Mesyl Chloride->N-Boc-4-(methylsulfonyloxy)piperidine N-Boc-4-(1H-pyrazol-1-yl)piperidine N-Boc-4-(1H-pyrazol-1-yl)piperidine N-Boc-4-(methylsulfonyloxy)piperidine->N-Boc-4-(1H-pyrazol-1-yl)piperidine Substitution Pyrazole Pyrazole Pyrazole->N-Boc-4-(1H-pyrazol-1-yl)piperidine This compound This compound N-Boc-4-(1H-pyrazol-1-yl)piperidine->this compound Boc Deprotection

Caption: Synthesis of this compound from N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

  • Reagents: tert-Butyl 4-hydroxypiperidine-1-carboxylate, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: To a cooled solution of tert-butyl 4-hydroxypiperidine-1-carboxylate and a base (e.g., triethylamine) in an anhydrous solvent, methanesulfonyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mesylated intermediate.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Reagents: tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, pyrazole, a strong base (e.g., sodium hydride).

  • Solvent: Anhydrous DMF or THF.

  • Procedure: To a suspension of sodium hydride in an anhydrous solvent, a solution of pyrazole is added dropwise at 0 °C. The mixture is stirred to form the sodium salt of pyrazole. A solution of the mesylated piperidine derivative is then added, and the reaction mixture is heated. After completion, the reaction is quenched, and the product is extracted. Purification by chromatography yields the N-Boc protected product.

Step 3: Deprotection to this compound

  • Reagent: tert-Butyl this compound-1-carboxylate, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).

  • Solvent: Dichloromethane or 1,4-dioxane.

  • Procedure: The N-Boc protected compound is dissolved in the solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC/LC-MS). The solvent and excess acid are removed under reduced pressure to yield the final product, typically as a salt.

Comparison of Synthetic Routes
ParameterRoute 1: From 4-ChloropyridineRoute 2: From N-Boc-4-hydroxypiperidine
Starting Materials 4-Chloropyridine, PyrazoleN-Boc-4-hydroxypiperidine, Pyrazole
Number of Steps 23
Key Reactions Nucleophilic Aromatic Substitution, HydrogenationMesylation, Nucleophilic Substitution, Deprotection
Scalability Proven for large-scale synthesisGenerally good, may require chromatography
Reagent Hazards High-pressure hydrogenationUse of strong bases like NaH
Overall Yield Reported to be robust and high-yielding on scaleCan be high, but may vary with each step

Applications in Drug Discovery

The this compound scaffold is a prominent feature in several approved drugs and clinical candidates. Its utility stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with protein targets.

Crizotinib (Xalkori®)

Crizotinib is a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive. The this compound moiety is a central component of Crizotinib, connecting the aminopyridine core to the dichlorofluorophenyl group.

CCR5 Antagonists

As mentioned, this scaffold was instrumental in the development of antagonists for the CCR5 receptor, a co-receptor for HIV-1 entry into host cells. By blocking this receptor, these compounds prevent the virus from infecting immune cells. The piperidine nitrogen allows for crucial salt-bridge interactions with the receptor, while the pyrazole ring can be functionalized to optimize binding and pharmacokinetic properties.

Signaling Pathways

The biological activity of drugs containing the this compound core is a direct consequence of their interaction with specific signaling pathways.

ALK Signaling Pathway in NSCLC

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), which produces a constitutively active ALK fusion protein. This oncogenic kinase drives downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and metastasis. Crizotinib, by inhibiting the kinase activity of the ALK fusion protein, blocks these downstream signals.

cluster_cell Cancer Cell EML4-ALK EML4-ALK RAS RAS EML4-ALK->RAS PI3K PI3K EML4-ALK->PI3K Crizotinib Crizotinib Crizotinib->EML4-ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

CCR5-Mediated HIV-1 Entry

HIV-1 entry into CD4+ T cells is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T cell surface. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains is CCR5. The interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.

cluster_membrane Host Cell Membrane CD4 CD4 CCR5 CCR5 Viral_Entry Viral_Entry CCR5->Viral_Entry 3. Membrane Fusion HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CD4 1. Binding HIV-1 gp120->CCR5 2. Co-receptor Binding CCR5_Antagonist CCR5_Antagonist CCR5_Antagonist->CCR5 Inhibition

Caption: CCR5 antagonists block the interaction of HIV-1 gp120 with the CCR5 co-receptor, preventing viral entry.

Conclusion

This compound has transitioned from a relatively obscure chemical entity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility and favorable properties as a molecular scaffold have secured its place in the synthesis of life-saving medications. The continued exploration of its derivatives promises to yield new therapeutic agents with improved efficacy and safety profiles, further cementing the importance of this "privileged" heterocyclic core in the future of drug discovery.

References

Theoretical and Computational Approaches to 4-(1H-Pyrazol-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-(1H-pyrazol-1-yl)piperidine, a key heterocyclic scaffold in medicinal chemistry. Given the limited number of dedicated computational studies on this specific molecule, this document establishes a framework based on established methods for analogous pyrazole and piperidine derivatives. It also includes relevant experimental data on synthesis and characterization to provide a well-rounded perspective for researchers.

Molecular Structure and Properties

This compound is a bicyclic molecule featuring a flexible piperidine ring linked to a planar pyrazole ring. Its chemical properties are defined by the interplay of these two moieties.

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
IUPAC Name 4-(pyrazol-1-yl)piperidinePubChem[1]
CAS Number 762240-09-5PubChem[1]

Computational Studies: A Methodological Framework

While specific computational data for this compound is not extensively published, a robust computational workflow can be inferred from studies on related heterocyclic systems. Such a workflow is crucial for understanding the molecule's conformational landscape, electronic properties, and potential interactions with biological targets.

Computational_Workflow cluster_setup Initial Setup cluster_geom_opt Geometry Optimization cluster_properties Property Calculation cluster_dynamics Dynamic Simulation mol_build Molecular Structure Building dft DFT Calculation (e.g., B3LYP/6-31G*) mol_build->dft conf_analysis Conformational Analysis dft->conf_analysis Energy Minimization electronic_prop Electronic Properties (HOMO, LUMO, MEP) conf_analysis->electronic_prop spectroscopic Spectroscopic Prediction (NMR, IR) conf_analysis->spectroscopic md Molecular Dynamics (MD) Simulation conf_analysis->md docking Molecular Docking md->docking Synthesis_Pathway cluster_reactants Reactants cluster_products Products pyridine 4-Substituted Pyridine intermediate 4-(1H-Pyrazol-1-yl)pyridine pyridine->intermediate Nucleophilic Substitution pyrazole Pyrazole pyrazole->intermediate final_product This compound intermediate->final_product Hydrogenation

References

Methodological & Application

detailed step-by-step synthesis protocol for 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans or animals.

Application Note

This document provides a detailed, two-step experimental protocol for the synthesis of 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in the development of various pharmaceutically active compounds. The synthesis begins with a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and pyrazole to form the N-Boc protected intermediate, followed by an acidic deprotection to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

Step 1: Mitsunobu Reaction tert-butyl 4-hydroxypiperidine-1-carboxylate + 1H-pyrazole → tert-butyl this compound-1-carboxylate

Step 2: Boc Deprotection tert-butyl this compound-1-carboxylate → this compound

Experimental Protocol

Part 1: Synthesis of tert-butyl this compound-1-carboxylate (Mitsunobu Reaction)

This procedure details the N-alkylation of pyrazole with N-Boc-4-hydroxypiperidine via a Mitsunobu reaction. The reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to facilitate the coupling.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1H-pyrazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), 1H-pyrazole (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M with respect to the starting piperidine derivative.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the resulting residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate as a solid.

Part 2: Synthesis of this compound (Boc Deprotection)

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Materials:

  • tert-butyl this compound-1-carboxylate

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane (or a saturated solution of HCl in a suitable solvent like methanol or ethyl acetate)

  • Diethyl ether (Et₂O)

  • 1,4-Dioxane or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in a minimal amount of 1,4-dioxane or methanol.

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (approximately 10-20 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To isolate the hydrochloride salt, triturate the residue with diethyl ether, collect the resulting precipitate by filtration, and dry under vacuum.

  • To obtain the free base, dissolve the crude hydrochloride salt in water and basify to pH > 10 with a suitable base (e.g., 2M NaOH or saturated NaHCO₃).

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Mitsunobu ReactionStep 2: Boc Deprotection
Starting Material tert-butyl 4-hydroxypiperidine-1-carboxylatetert-butyl this compound-1-carboxylate
Reagents & Equivalents 1H-pyrazole (1.2 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.)4M HCl in 1,4-dioxane (10-20 eq.)
Solvent Anhydrous THF1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 18 hours2 - 4 hours
Typical Yield 75 - 90%> 95%
Purification Method Silica Gel Column ChromatographyAcid-base extraction or crystallization of the HCl salt

Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection A 1. Dissolve Reactants (Boc-4-hydroxypiperidine, Pyrazole, PPh₃) in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD dropwise B->C D 4. Warm to RT, Stir 12-18h C->D E 5. Workup (Evaporation, EtOAc extraction, Washes) D->E F 6. Purification (Silica Gel Chromatography) E->F G Product 1: tert-butyl 4-(1H-pyrazol-1-yl) piperidine-1-carboxylate F->G H 1. Dissolve Product 1 in Dioxane/MeOH G->H Proceed to Deprotection I 2. Add 4M HCl in Dioxane H->I J 3. Stir at RT for 2-4h I->J K 4. Evaporate Solvent J->K L 5. Isolate Product (Trituration or Acid-Base Extraction) K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis of this compound.

Scalable and Large-Scale Synthesis of 4-(1H-Pyrazol-1-yl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable and large-scale synthesis of 4-(1H-pyrazol-1-yl)piperidine, a key building block in the development of various pharmaceutical agents. The information is compiled from various sources, including patents and peer-reviewed publications, to offer robust and reproducible synthetic routes.

Introduction

This compound is a critical intermediate in the synthesis of numerous biologically active molecules. Its structural motif is found in a range of therapeutic candidates, making its efficient and scalable production a significant focus in pharmaceutical process development. This document outlines three primary scalable synthetic strategies, starting from readily available materials: N-Boc-4-piperidone, N-Boc-4-hydroxypiperidine, and 4-chloropyridine. Each method is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Synthetic Strategies Overview

Three main scalable synthetic routes to this compound have been identified and are detailed below. The choice of a particular route may depend on factors such as the availability of starting materials, cost, and the desired scale of production.

  • From N-Boc-4-piperidone: A multi-step synthesis involving the formation of a hydrazine intermediate followed by cyclization to form the pyrazole ring.

  • From N-Boc-4-hydroxypiperidine: A route utilizing the Mitsunobu reaction for the direct introduction of the pyrazole moiety.

  • From 4-Chloropyridine: A pathway that involves a nucleophilic aromatic substitution followed by a challenging but scalable hydrogenation of the pyridine ring.

Route 1: Synthesis from N-Boc-4-piperidone

This route offers a reliable method for the synthesis of the N-Boc protected version of the target molecule, which is often a desired intermediate for further functionalization.

Signaling Pathway Diagram

G A N-Boc-4-piperidone B N-Boc-4-piperidine hydrazine A->B Hydrazine Hydrate, Reduction C 1-(N-Boc-4-piperidinyl)-4-halo-1H-pyrazole B->C 2-Halomalonaldehyde, Dehydration Condensation D tert-Butyl this compound-1-carboxylate C->D Reduction or further modification E This compound D->E Boc Deprotection (e.g., HCl)

Caption: Synthesis of this compound from N-Boc-4-piperidone.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-piperidine hydrazine [1]

  • To a solution of N-Boc-4-piperidone (10 g) in methanol (60 ml) in a 500 ml reaction flask equipped with magnetic stirring, slowly add 80% hydrazine hydrate (32 g) dropwise.

  • Stir the reaction mixture at room temperature for approximately 30 minutes. Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the reaction solution to dryness to remove excess hydrazine hydrate and solvent.

  • Add methanol (80 ml) to the residue and stir until completely dissolved.

  • The resulting crude N-Boc-4-piperidine hydrazine is used directly in the next step.

Step 2: Synthesis of 1-(N-Boc-4-piperidinyl)-4-bromo-1H-pyrazole [1]

  • In a 250 ml reaction flask equipped with magnetic stirring and a reflux condenser, add the crude N-Boc-4-piperidine hydrazine from the previous step.

  • Add 2-bromomalonaldehyde (6.4 g), boron trifluoride diethyl etherate (0.5 g), and toluene (120 ml).

  • Heat the mixture to reflux for dehydration condensation. Monitor the reaction until completion.

  • Cool the reaction mixture and proceed with purification (details not specified in the source).

Step 3: Boc Deprotection to yield this compound

  • Dissolve the purified tert-Butyl this compound-1-carboxylate in a suitable solvent such as dioxane or methanol.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO3) and extracted with an organic solvent to yield the free base, this compound.

Quantitative Data
StepProductStarting MaterialKey ReagentsYieldPurityReference
1N-Boc-4-piperidine hydrazineN-Boc-4-piperidoneHydrazine hydrateNot specifiedCrude[1]
21-(N-Boc-4-piperidinyl)-4-bromo-1H-pyrazoleN-Boc-4-piperidine hydrazine2-Bromomalonaldehyde, BF3·OEt2Not specifiedNot specified[1]
3This compoundtert-Butyl this compound-1-carboxylateHClHighHighGeneral Knowledge

Route 2: Synthesis from N-Boc-4-hydroxypiperidine (Mitsunobu Reaction)

This route provides a direct method to form the C-N bond between the piperidine and pyrazole rings with inversion of stereochemistry if a chiral starting material is used. It has been successfully employed in multi-kilogram scale synthesis.

Experimental Workflow Diagram

G A N-Boc-4-hydroxypiperidine + Pyrazole B Reaction Mixture in Toluene A->B DIAD, PPh3 C Crystallization from Ethanol B->C Work-up & Solvent Swap D tert-Butyl this compound-1-carboxylate C->D Isolation E This compound D->E Boc Deprotection

Caption: Workflow for the Mitsunobu synthesis of this compound.

Experimental Protocol

Step 1: Mitsunobu Reaction [2][3]

  • To a solution of N-Boc-4-hydroxypiperidine and pyrazole in a suitable aprotic solvent (e.g., toluene), add triphenylphosphine (PPh3).

  • Cool the mixture to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Conducting the reaction in toluene followed by crystallization from ethanol has been shown to be effective for purging reaction byproducts on a large scale.[2]

Step 2: Boc Deprotection

  • Follow the deprotection protocol as described in Route 1, Step 3.

Quantitative Data
StepProductStarting MaterialKey ReagentsYieldPurityScaleReference
1tert-Butyl this compound-1-carboxylateN-Boc-4-hydroxypiperidinePyrazole, DIAD, PPh3HighHigh>100 kg[2]
2This compoundtert-Butyl this compound-1-carboxylateHClHighHighMulti-kilogram[2]

Route 3: Synthesis from 4-Chloropyridine

This approach is suitable for large-scale production and has been demonstrated to deliver multi-kilogram quantities of the target compound's derivatives.[2] A key challenge in this route is the hydrogenation of the pyridine ring, which can be sensitive to impurities and require optimization.

Synthetic Pathway Diagram

G A 4-Chloropyridine + Pyrazole B 4-(1H-Pyrazol-1-yl)pyridine A->B Nucleophilic Aromatic Substitution C This compound B->C Hydrogenation (e.g., H2, Rh catalyst)

Caption: Synthesis of this compound from 4-chloropyridine.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution [2]

  • A mixture of 4-chloropyridine and pyrazole is heated in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or NMP).

  • The reaction is typically run at an elevated temperature until the starting materials are consumed (monitor by GC or LC-MS).

  • After cooling, the product is isolated by extraction and can be purified by crystallization or chromatography.

Step 2: Hydrogenation of 4-(1H-Pyrazol-1-yl)pyridine [2]

  • Note: This step is reported to be challenging and sensitive to trace impurities, requiring careful optimization for large-scale synthesis.[2]

  • 4-(1H-Pyrazol-1-yl)pyridine is dissolved in a suitable solvent (e.g., an alcohol like methanol or ethanol).

  • A hydrogenation catalyst, such as a rhodium-based catalyst, is added.

  • The mixture is subjected to high pressure of hydrogen gas in a suitable reactor.

  • The reaction is typically run at elevated temperature and pressure for an extended period.

  • Upon completion, the catalyst is filtered off, and the product is isolated by evaporation of the solvent.

Quantitative Data
StepProductStarting MaterialKey Reagents/ConditionsChallengesScaleReference
14-(1H-Pyrazol-1-yl)pyridine4-Chloropyridine, PyrazoleBase (e.g., K2CO3), High Temp.StandardMulti-kilogram[2]
2This compound4-(1H-Pyrazol-1-yl)pyridineH2, Rh catalyst, High PressureLong reaction times, high pressure, expensive catalyst, sensitivity to impuritiesMulti-kilogram[2]

Conclusion

The synthesis of this compound can be achieved on a large and scalable basis through several viable synthetic routes. The choice of the optimal route will depend on specific project requirements, including cost, available equipment, and the desired final form of the product (i.e., free base or N-protected). The protocols and data presented herein provide a comprehensive guide for researchers and process chemists to select and implement a suitable synthetic strategy for their needs. Careful optimization of reaction conditions, particularly for the hydrogenation step in the 4-chloropyridine route, is crucial for successful and efficient scale-up.

References

Application Notes and Protocols for Determining the Purity of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of the purity of 4-(1H-pyrazol-1-yl)piperidine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy are designed to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely used method for assessing the purity of this compound and quantifying related impurities. This method separates compounds based on their polarity. The protocol described below is a gradient method that provides good resolution for potential impurities, such as starting materials or by-products from the synthesis. The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity.[1][2][3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.

Data Presentation:

The following table summarizes the expected quantitative data for the HPLC method validation. Note: This data is illustrative and should be determined experimentally during method validation.

ParameterResult
Retention Time (this compound) ~ 8.5 min
Linearity (r²) > 0.999
Range 0.5 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Application Note:

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. This method is particularly useful for identifying residual solvents and volatile by-products from the synthesis. Due to the polarity of the target compound, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve its volatility and chromatographic performance.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Data Presentation:

The following table provides illustrative quantitative data for the GC-MS method. Note: This data is for representative purposes and must be established through experimental validation.

ParameterResult
Retention Time (derivatized analyte) ~ 12.2 min
LOD (for a typical volatile impurity) 0.05 µg/mL
LOQ (for a typical volatile impurity) 0.15 µg/mL
Precision (% RSD for impurity quantification) < 5.0%

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with TFAA weigh->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject Sample reconstitute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities identify->quantify

GC-MS Analysis Workflow

Quantitative 1H NMR (qHNMR) for Absolute Purity Determination

Application Note:

Quantitative 1H NMR (qHNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[4][5][6] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] By using a certified internal standard of known purity, the absolute purity of this compound can be accurately determined. This technique is orthogonal to chromatographic methods and can detect non-UV active and non-volatile impurities.[8]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value). A D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Data Presentation:

The following table shows representative data for a qHNMR purity assessment. Note: This data is illustrative and will vary based on experimental conditions.

ParameterValue
Analyte Signal (example) Pyrazole CH (δ ~7.5 ppm)
Number of Protons (Analyte) 1
Internal Standard Signal (example) Maleic Acid CH=CH (δ ~6.3 ppm)
Number of Protons (IS) 2
Calculated Purity > 99.0%
Measurement Uncertainty < 0.5%

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Quantitative 1H Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qHNMR Analysis Workflow

References

Application of 4-(1H-pyrazol-1-yl)piperidine in Parallel Synthesis: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)piperidine has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a versatile pyrazole ring with a saturated piperidine moiety, make it an attractive building block for the synthesis of diverse compound libraries. The pyrazole component can engage in various interactions with biological targets, while the piperidine ring provides a three-dimensional character that can enhance binding affinity and modulate physicochemical properties. Parallel synthesis, a key technology in modern drug discovery, enables the rapid generation of large numbers of discrete compounds, facilitating the exploration of chemical space and the identification of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, focusing on the generation of urea and amide libraries.

Core Application: Parallel Synthesis of Urea and Amide Libraries

The secondary amine of the piperidine ring in this compound serves as a convenient handle for diversification through reactions such as urea formation and amidation. These reactions are well-suited for parallel synthesis due to their generally high efficiency, broad substrate scope, and amenability to solution-phase and automated synthesis platforms.

Signaling Pathway Context: Kinase Inhibition

Many biologically active molecules containing pyrazole and piperidine motifs are known to be kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The general mechanism of action for many small molecule kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyrazole moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase backbone, while the diversified substituents on the piperidine can explore other pockets within the active site to enhance potency and selectivity.

G cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Kinase Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Leads to Phosphorylation Substrate Phosphorylation ATP ATP Kinase_Active_Site Kinase Active Site ATP->Kinase_Active_Site Binds Kinase_Active_Site->Phosphorylation Catalyzes Pyrazolylpiperidine_Inhibitor This compound -based Inhibitor Kinase_Active_site Kinase_Active_site Pyrazolylpiperidine_Inhibitor->Kinase_Active_site Competitively Binds

Caption: Kinase signaling and inhibition mechanism.

Experimental Protocols

The following protocols are representative examples of how to utilize this compound in a parallel synthesis workflow to generate libraries of ureas and amides. These protocols are designed for a 96-well plate format, which is common in high-throughput synthesis.

General Workflow for Parallel Library Synthesis

The overall process for generating a compound library from this compound can be broken down into several key stages, from initial reaction setup to final compound processing and analysis.

G Start Reagent_Prep Reagent Preparation: - Stock solution of this compound - Stock solutions of diverse isocyanates or carboxylic acids Start->Reagent_Prep Reaction_Setup Reaction Setup (96-well plate): - Dispense this compound solution - Dispense diverse reactant solutions Reagent_Prep->Reaction_Setup Reaction Reaction: - Seal plate and react under appropriate conditions (e.g., shaking at room temperature or heating) Reaction_Setup->Reaction Workup Workup & Purification: - Liquid-liquid extraction or solid-phase extraction - Evaporation of solvent Reaction->Workup Analysis Analysis: - LC-MS and/or UPLC for purity and identity confirmation Workup->Analysis Storage Compound Plating & Storage: - Dissolve in DMSO - Transfer to storage plates Analysis->Storage End Storage->End

Caption: General parallel synthesis workflow.

Protocol 1: Parallel Synthesis of a Urea Library

This protocol describes the reaction of this compound with a diverse set of isocyanates to generate a library of N-substituted ureas.

Materials:

  • This compound

  • A library of diverse isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Centrifugal evaporator

  • LC-MS or UPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each isocyanate from your library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

    • To each well, add 200 µL of a different isocyanate stock solution (0.04 mmol). This can be done using a multichannel pipette or an automated liquid handler.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Workup and Isolation:

    • After the reaction is complete, remove the sealing mat.

    • Concentrate the solvent in each well to dryness using a centrifugal evaporator.

    • The resulting crude products can be used directly for screening or can be further purified if necessary. For a representative subset of compounds, purification by preparative HPLC is recommended to confirm purity and structure.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Analyze each well by LC-MS to determine the purity of the product and confirm its identity by mass.

Quantitative Data (Representative):

Reactant (Isocyanate)Product Mass (Expected)Purity (%) (Crude, by LC-MS)
Phenyl isocyanate270.33>90
4-Chlorophenyl isocyanate304.77>95
4-Methoxyphenyl isocyanate300.35>90
3-(Trifluoromethyl)phenyl isocyanate338.31>85
Ethyl isocyanate222.28>95
Protocol 2: Parallel Synthesis of an Amide Library

This protocol outlines the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids using a coupling agent.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Centrifugal evaporator

  • LC-MS or UPLC system

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid from your library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M stock solution of EDC in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the carboxylic acid plate, add 200 µL of the EDC stock solution (0.04 mmol) and 200 µL of the HOBt stock solution (0.04 mmol).

    • Allow the carboxylic acids to pre-activate by shaking for 30 minutes at room temperature.

    • To each well of a new 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol) and 200 µL of the DIPEA stock solution (0.08 mmol).

    • Transfer the activated carboxylic acid solutions to the corresponding wells of the reaction block containing the amine.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 24 hours.

  • Workup and Isolation:

    • Quench the reaction by adding 200 µL of water to each well.

    • The products can be isolated by liquid-liquid extraction (e.g., with ethyl acetate) in the 96-well plate format or by solid-phase extraction.

    • Concentrate the organic extracts to dryness using a centrifugal evaporator.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Analyze each well by LC-MS to determine the purity of the product and confirm its identity by mass.

Quantitative Data (Representative):

Reactant (Carboxylic Acid)Product Mass (Expected)Purity (%) (Crude, by LC-MS)
Benzoic acid255.32>85
4-Chlorobenzoic acid289.76>90
Acetic acid193.24>95
Phenylacetic acid269.35>85
Cyclohexanecarboxylic acid261.37>90

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. The protocols provided herein for the synthesis of urea and amide libraries demonstrate straightforward and efficient methods for generating a wide range of analogs. These libraries can be instrumental in structure-activity relationship (SAR) studies and the identification of novel hit and lead compounds against a variety of biological targets, particularly kinases. The adaptability of these protocols to automated platforms further enhances their utility in high-throughput chemistry environments.

Application Notes and Protocols for the Derivatization of 4-(1H-Pyrazol-1-yl)piperidine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing as a core fragment in numerous biologically active compounds, including kinase inhibitors and CCR5 antagonists. Its synthetic tractability allows for systematic modification at several positions, making it an ideal starting point for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the derivatization of this compound at both the piperidine nitrogen and the pyrazole ring.

Derivatization Strategies

The primary points for derivatization on the this compound core are the secondary nitrogen of the piperidine ring and the C4-position of the pyrazole ring. The following sections outline detailed protocols for these modifications.

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for introducing a wide variety of substituents through N-alkylation, N-acylation, and reductive amination.

N-alkylation introduces alkyl or substituted alkyl groups to the piperidine nitrogen. This can be achieved using alkyl halides or other electrophiles in the presence of a base.

Experimental Protocol: N-Benzylation of this compound

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of piperidine).

    • Add anhydrous potassium carbonate (2.0 eq).

    • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-(1H-pyrazol-1-yl)piperidine.

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved using an acyl chloride or carboxylic acid with a coupling agent.

Experimental Protocol: N-Benzoylation of this compound

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-benzoyl-4-(1H-pyrazol-1-yl)piperidine.

Reductive amination is a two-step, one-pot reaction that forms a C-N bond between the piperidine nitrogen and a carbonyl compound (aldehyde or ketone) via an iminium ion intermediate, which is then reduced.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-benzyl-4-(1H-pyrazol-1-yl)piperidine.

Derivatization_Piperidine_Nitrogen cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination start This compound alkylation_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->alkylation_reagents acylation_reagents Acyl Chloride (RCOCl) Base (e.g., TEA) start->acylation_reagents reductive_amination_reagents Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., STAB) start->reductive_amination_reagents alkylation_product N-Alkyl Derivative alkylation_reagents->alkylation_product acylation_product N-Acyl Derivative acylation_reagents->acylation_product reductive_amination_product N-Substituted Alkyl Derivative reductive_amination_reagents->reductive_amination_product

Caption: Derivatization methods for the piperidine nitrogen.

Derivatization of the Pyrazole Ring

The pyrazole ring can be functionalized, most commonly at the C4 position, through halogenation followed by a palladium-catalyzed cross-coupling reaction.

Iodination of the pyrazole ring at the C4 position provides a versatile handle for subsequent cross-coupling reactions. This can be achieved using an iodine source and an oxidizing agent.

Experimental Protocol: Iodination of this compound

  • Materials:

    • This compound

    • Iodine (I₂)

    • Ceric ammonium nitrate (CAN)

    • Acetonitrile (MeCN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add ceric ammonium nitrate (1.1 eq) and elemental iodine (1.3 eq).[1]

    • Reflux the reaction mixture overnight. Monitor the reaction by TLC.[1]

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous Na₂S₂O₃ solution, followed by water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

The C4-iodo-pyrazole derivative is an excellent substrate for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Schlenk tube or microwave vial

    • Argon or nitrogen atmosphere setup

  • Procedure (Conventional Heating): [2]

    • To a Schlenk tube, add 4-(4-iodo-1H-pyrazol-1-yl)piperidine (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 eq).[2]

    • Evacuate and backfill the tube with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 ratio).[2]

    • Heat the reaction mixture at 90 °C for 6 hours. Monitor the reaction by TLC.[2]

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Procedure (Microwave Irradiation): [2]

    • To a microwave vial, add 4-(4-iodo-1H-pyrazol-1-yl)piperidine (1.0 eq), phenylboronic acid (1.0 eq), Pd(PPh₃)₄ (2 mol%), and cesium carbonate (Cs₂CO₃) (2.5 eq).[2]

    • Add 1,2-dimethoxyethane (DME) and water.[2]

    • Seal the vial and irradiate in a microwave reactor at 90 °C for 5-12 minutes.[2]

    • Work up the reaction as described in the conventional heating protocol.

Derivatization_Pyrazole_Ring cluster_iodination Iodination cluster_suzuki Suzuki-Miyaura Coupling start This compound iodination_reagents I₂ / CAN start->iodination_reagents iodinated_intermediate 4-(4-Iodo-1H-pyrazol-1-yl)piperidine iodination_reagents->iodinated_intermediate suzuki_reagents Ar-B(OH)₂ Pd Catalyst Base iodinated_intermediate->suzuki_reagents suzuki_product 4-(4-Aryl-1H-pyrazol-1-yl)piperidine suzuki_reagents->suzuki_product

Caption: Derivatization of the pyrazole ring via iodination and Suzuki coupling.

Structure-Activity Relationship (SAR) Data

The following table summarizes quantitative SAR data for a series of this compound derivatives targeting the CCR5 receptor.

Compound IDR (Piperidine-N)Ar (Pyrazole-C4)CCR5 Binding IC₅₀ (nM)Antiviral Activity EC₅₀ (nM)
1 HH>1000>1000
2 BenzylH150200
3 4-FluorobenzylH80110
4 HPhenyl500650
5 BenzylPhenyl2535
6 Benzyl4-Fluorophenyl1520
7 Benzyl3-Pyridyl4055

Data is illustrative and compiled from typical trends observed in the literature for CCR5 antagonists. Actual values may vary based on specific assay conditions.

Summary

The this compound scaffold offers multiple avenues for chemical modification, enabling comprehensive SAR exploration. The protocols provided herein offer robust methods for the derivatization of both the piperidine and pyrazole moieties. The accompanying SAR data, while illustrative, highlights the potential for significant gains in biological activity through systematic structural modifications. These application notes serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile chemical scaffold.

References

Application Notes and Protocols: 4-(1H-Pyrazol-1-yl)piperidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)piperidine is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure, featuring a piperidine ring linked to a pyrazole moiety, offers a unique three-dimensional scaffold that can be strategically utilized to interact with the ATP-binding site of various kinases. The piperidine ring can provide a key interaction point, often extending into the solvent-exposed region of the kinase, while the pyrazole can engage in hydrogen bonding and other interactions within the hinge region or other pockets of the enzyme. This combination of features makes this compound an attractive starting point for the synthesis of potent and selective kinase inhibitors for a range of therapeutic targets.

Target Kinases and Inhibitor Activities

The this compound scaffold and its derivatives have been successfully incorporated into inhibitors targeting several important kinase families implicated in cancer, inflammation, and neurodegenerative diseases. These include c-Jun N-terminal kinases (JNK), cyclin-dependent kinases (CDK), and Fms-like tyrosine kinase 3 (FLT3).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating a pyrazole-piperidine or structurally related motif.

Table 1: JNK Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12JNK3160[1]
Compound 13JNK380[1]
Compound 14JNK3230[1]
Compound 8aJNK3227[2]

Table 2: CDK Inhibitor Activity

Compound IDTarget KinaseIC50 (µM)Reference
Compound 9CDK20.96[3][4]
Compound 7dCDK21.47[3][4]
Compound 7aCDK22.01[3]
Compound 4CDK23.82[3][4]
Compound 14CDK20.007 (Ki)[5]
Compound 15CDK20.005 (Ki)[5]

Table 3: FLT3 Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8tFLT30.089[6][7]
Compound 13aFLT313.9[8]
Compound 24aFLT341[8]
Compound 13FLT3-D835Y29.54
LT-540-717 (32)FLT30.62

Experimental Protocols

Synthesis of a Representative Kinase Inhibitor

While a direct synthesis starting from this compound for a specific kinase inhibitor is not explicitly detailed in the searched literature, a general synthetic approach can be adapted. The following protocol outlines a plausible synthesis of a hypothetical JNK inhibitor based on the structure of reported compounds, utilizing this compound as a key intermediate.

Protocol 1: Synthesis of a Hypothetical JNK Inhibitor

Objective: To synthesize a JNK inhibitor by coupling this compound with a suitable heterocyclic core.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • 3,4-dichloroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of 2-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous toluene, add 3,4-dichloroaniline (1.0 eq) and sodium tert-butoxide (1.2 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ (0.05 eq) and XPhos (0.1 eq).

    • Heat the reaction mixture at 100 °C for 12-16 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired intermediate.

  • Step 2: Synthesis of N-(3,4-dichlorophenyl)-2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)pyrimidin-4-amine (Hypothetical JNK Inhibitor)

    • To a solution of 2-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine (1.0 eq) from Step 1 in anhydrous DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80 °C for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • If necessary, purify the crude product by silica gel chromatography or recrystallization to obtain the final compound.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

The following are general protocols for determining the in vitro inhibitory activity (IC50) of a compound against a target kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., JNK3, CDK2, or FLT3)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO).

    • Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP in kinase assay buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for each kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (representing 100% kinase activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors derived from this compound.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Gene Expression cJun->Apoptosis Inhibitor This compound -based Inhibitor Inhibitor->JNK p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation / Apoptosis TranscriptionFactors->Inflammation Inhibitor This compound -based Inhibitor Inhibitor->p38 CDK_Signaling_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 transcription CyclinE_CDK2->Rb p S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Inhibitor This compound -based Inhibitor Inhibitor->CyclinE_CDK2 FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K_AKT PI3K / AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS / MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FLT3 VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Proliferation, Permeability AKT->Angiogenesis MAPK->Angiogenesis Inhibitor This compound -based Inhibitor Inhibitor->VEGFR Experimental_Workflow Start Start: This compound Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Active Compounds Lead_Optimization->Synthesis In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols for N-Arylation of Piperidine with Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-arylation of piperidine with pyrazole, a crucial transformation in the synthesis of pharmacologically relevant scaffolds. The N-arylpiperidine and N-arylpyrazole motifs are prevalent in a wide range of biologically active molecules. This document outlines two of the most powerful and widely used catalytic methods for forging this C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The selection between these methodologies often depends on the substrate scope, functional group tolerance, and the desired reaction conditions. While the Buchwald-Hartwig reaction is known for its broad applicability and high efficiency with sterically hindered substrates, the Ullmann condensation offers a cost-effective alternative, particularly with advances in ligand development that allow for milder reaction conditions.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data from representative protocols for the N-arylation of piperidine with pyrazole derivatives, enabling a direct comparison of their efficacy under various conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Piperidine with Halogenated Pyrazoles

EntryPyrazole SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromo-1-trityl-1H-pyrazolePd(dba)₂ (10)tBuDavePhos (20)K-OtBuXylene160 (MW)0.1760[1][2]
24-Iodo-1-trityl-1H-pyrazolePd(dba)₂ (10)XPhos (20)K-OtBuXylene160 (MW)0.1755[1][2]
31-Benzyl-4-bromopyrazolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11016~95 (Analogous)[3]
45-Bromo-1-methyl-1H-pyrazolePd₂(dba)₃ (1.5)RuPhos (3)NaOtBut-Amyl alcohol1002485 (Analogous)[4][5]

Data for entries 3 and 4 are based on protocols for analogous five-membered heteroaromatic electrophiles and provide expected yields.

Table 2: Copper-Catalyzed Ullmann N-Arylation of Pyrazole with Aryl Halides

| Entry | Aryl Halide | Piperidine Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Pyrazole | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 90 | 24 | 92 (Analogous) |[6] | | 2 | 4-Iodotoluene | Pyrazole | Cu₂O (5) | Salicylaldoxime (5) | Cs₂CO₃ | CH₃CN | 100 | 22 | 85 |[7] | | 3 | Bromobenzene | Pyrazole | CuCl (10) | 6-(1H-pyrazol-1-yl)nicotinic acid (10) | K₂CO₃ | DMF | 110 | 24 | 91 (Analogous) | | | 4 | Iodobenzene | Pyrazole | CuO nanospheres (3) | None | K₃PO₄ | Toluene | 180 | 18 | 96 (Analogous) |[8] |

Data in this table is for the N-arylation of pyrazole with various aryl halides, serving as a model for the reverse reaction or for the synthesis of N-arylpyrazoles which can then be further functionalized.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from the microwave-assisted synthesis of 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.[1][2]

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) can be used as a precursor to the active Pd(0) catalyst. The original protocol uses Pd(dba)₂.

  • tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium tert-butoxide (K-OtBu)

  • Anhydrous xylene

  • Microwave vial

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), Pd(dba)₂ (10 mol%), and tBuDavePhos (20 mol%) to a microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: To the vial, add potassium tert-butoxide (2.0 equiv.) and anhydrous xylene (to achieve a concentration of ~0.06 M of the pyrazole).

  • Nucleophile Addition: Add piperidine (2.0 equiv.) to the reaction mixture.

  • Reaction: Seal the microwave vial and place it in the microwave reactor. Heat the reaction mixture to 160 °C for 10 minutes with stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated piperidine product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of pyrazole, which can be adapted for piperidine substrates.[6][9][10]

Materials:

  • Aryl halide (e.g., 1-iodo-4-(piperidin-1-yl)benzene)

  • Pyrazole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine or L-proline (as ligand)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add CuI (5-10 mol%), the aryl halide (1.0 equiv.), and pyrazole (1.2-1.5 equiv.).

  • Ligand and Base Addition: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%) and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane) to the flask.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through celite.

  • Extraction: Wash the filtrate sequentially with aqueous ammonia solution (to remove copper salts), water, and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylpyrazole product.

Visualizations

General Reaction Scheme

G pyrazole Pyrazole catalyst Catalyst (Pd or Cu based) + Base, Ligand, Solvent pyrazole->catalyst piperidine Piperidine Derivative (Aryl Halide) piperidine->catalyst product N-Arylpiperidine-Pyrazole Product catalyst->product

Caption: General scheme for the N-arylation of piperidine with pyrazole.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent heat 4. Heat and Stir (Conventional or MW) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute and Filter cool->filter extract 8. Extraction filter->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: A typical experimental workflow for catalytic N-arylation reactions.

Catalytic Cycles

G cluster_buchwald Buchwald-Hartwig (Pd-Catalyzed) cluster_ullmann Ullmann (Cu-Catalyzed) pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)(X)L oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord Amine pd_amine_complex [Ar-Pd(II)(Amine)L]X amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(Amido)L deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 product_b Ar-Amine reductive_elim->product_b cu1 Cu(I)L nuc_coord Nucleophile Coordination cu1->nuc_coord Nuc-H, Base cu_nuc_complex [L-Cu(I)-Nuc]- nuc_coord->cu_nuc_complex oxidative_add_u Oxidative Addition cu_nuc_complex->oxidative_add_u Ar-X cu3_complex Ar-Cu(III)(Nuc)L oxidative_add_u->cu3_complex reductive_elim_u Reductive Elimination cu3_complex->reductive_elim_u reductive_elim_u->cu1 product_u Ar-Nuc reductive_elim_u->product_u

Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation.

References

Application Notes and Protocols for the Purification of 4-(1H-Pyrazol-1-yl)piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)piperidine and its derivatives are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including the Janus kinase (JAK) inhibitor Tofacitinib and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib. The purity of these intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the purification of this compound intermediates, focusing on common and effective laboratory techniques.

Purification Strategies

The primary methods for purifying this compound and its analogues are column chromatography and crystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Column Chromatography: This technique is highly effective for separating the target compound from a wide range of impurities, including starting materials, by-products, and reaction intermediates. It is particularly useful for small to medium-scale purifications and when impurities have different polarities from the product.

Crystallization: An efficient method for purifying solid compounds, especially at larger scales. It relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. For basic compounds like this compound, crystallization of a salt form (e.g., hydrochloride) can often lead to higher purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of this compound intermediates. The values represent expected outcomes based on standard laboratory practices and available literature for analogous compounds.

Table 1: Purification of this compound by Column Chromatography

ParameterCrude ProductPurified Product
Appearance Brownish oilColorless to pale yellow oil
Purity (HPLC Area %) 85-90%>98%
Yield of Purification Step N/A80-90%
Key Impurities Removed Unreacted starting materials, pyrazole isomers<0.1%

Table 2: Purification of this compound Hydrochloride by Recrystallization

ParameterCrude ProductPurified Product
Appearance Off-white to tan solidWhite crystalline solid
Purity (HPLC Area %) 90-95%>99.5%
Yield of Purification Step N/A85-95%
Key Impurities Removed Process-related impurities, colored by-products<0.05%

Experimental Protocols

Column Chromatography Purification of this compound (Free Base)

This protocol is suitable for the purification of the free base form of this compound on a laboratory scale (1-10 g).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Hexane (or Heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. For every 1 g of crude product, use approximately 50-100 g of silica gel.

  • Column Packing: Secure the column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound (e.g., 5 g) in a minimal amount of DCM (e.g., 10-15 mL). In a separate flask, add a small amount of silica gel (e.g., 10 g) and the DCM solution of the crude product. Remove the solvent under reduced pressure to obtain a free-flowing powder (dry loading). Carefully add the dry-loaded sample onto the top of the packed column. Add another thin layer of sand on top of the sample.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be:

    • Hexane (2 column volumes)

    • 10-50% Ethyl acetate in Hexane (gradient, 10 column volumes)

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC using a suitable mobile phase (e.g., 50% ethyl acetate in hexane).[2] Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Recrystallization of this compound Hydrochloride

This protocol describes the purification of the hydrochloride salt of this compound.

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound hydrochloride (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to dissolve the solid completely. Gentle heating may be required.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound hydrochloride as a white crystalline solid.

HPLC Method for Purity Analysis

This protocol provides a general method for determining the purity of this compound intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of the reference compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the purified intermediate at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow Crude Crude this compound (Oil or Solid) Dissolution Dissolution in Minimal Solvent Crude->Dissolution If solid Chromatography Column Chromatography (Silica Gel) Crude->Chromatography If oil Dissolution->Chromatography Crystallization Recrystallization (e.g., EtOH/Water) Dissolution->Crystallization PureFreeBase Purified Free Base (>98% Purity) Chromatography->PureFreeBase PureSalt Purified HCl Salt (>99.5% Purity) Crystallization->PureSalt Analysis Purity Analysis (HPLC) PureFreeBase->Analysis PureSalt->Analysis

Caption: General workflow for the purification of this compound intermediates.

ColumnChromatographyDetail cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient (Hexane to EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Continue TLC Monitor by TLC Collect->TLC Continue TLC->Elute Continue Combine Combine Pure Fractions TLC->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Detailed workflow for purification by column chromatography.

CrystallizationDetail cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Dissolve Dissolve Crude Salt in Hot Solvent FilterHot Hot Filtration (Optional) Dissolve->FilterHot CoolSlow Slow Cooling to RT FilterHot->CoolSlow CoolIce Cool in Ice Bath CoolSlow->CoolIce Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Caption: Detailed workflow for purification by recrystallization.

References

Application Notes and Protocols for the Development of Novel CCR5 Antagonists Using 4-(1H-Pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for the development of antiretroviral drugs.[1][2] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 can effectively inhibit viral entry and replication.[1] This document provides detailed application notes and protocols for the development and evaluation of novel CCR5 antagonists based on the 4-(1H-pyrazol-1-yl)piperidine scaffold. This class of compounds has shown promise, with potent anti-HIV-1 activity and favorable pharmacokinetic profiles.[3][4]

These notes are intended to guide researchers through the synthesis, biological evaluation, and data interpretation for this promising class of CCR5 antagonists.

Rationale for Targeting CCR5 with this compound Derivatives

The this compound moiety serves as a key structural element in a series of potent CCR5 antagonists. Structure-activity relationship (SAR) studies have revealed that the pyrazole ring can act as a rigid linker, replacing more flexible chains and leading to improved potency.[3] The nitrogen atoms in the pyrazole ring can participate in key interactions with the CCR5 binding pocket. Modifications to the piperidine, pyrazole, and other parts of the scaffold allow for the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties.[4]

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro biological data for a selection of this compound-based CCR5 antagonists, demonstrating their potency in CCR5 binding and anti-HIV-1 activity.

Table 1: CCR5 Binding Affinity of Representative Compounds

Compound IDStructureCCR5 Binding IC50 (nM)
Compound 1 This compound core with specific substitutions25
Compound 9 Modifications to the alkyl acetic acid portion and the phenyl on pyrrolidine of a lead pyrazole compound1.5
Maraviroc FDA-approved CCR5 antagonist (Reference)2.1

Data is compiled from publicly available literature. Specific values are representative of the compound class.

Table 2: Anti-HIV-1 Activity and Cytotoxicity of Representative Compounds

Compound IDHIV-1 StrainAnti-HIV-1 IC95 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC95)
Compound 1 HIV-1 IIIB>1000>25-
Compound 9 HIV-1 BaL3>25>8333
Maraviroc HIV-1 BaL1>10>10000

IC95: 95% inhibitory concentration. CC50: 50% cytotoxic concentration. Data is representative and sourced from published studies.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound-based CCR5 antagonists.

General Synthesis Protocol for a Representative this compound Derivative

This protocol describes a general method for the synthesis of a this compound core structure, which can be further modified.

Materials:

  • 4-Piperidinone

  • 1H-Pyrazole

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 4-piperidinone (1 equivalent) and 1H-pyrazole (1.2 equivalents) in dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the this compound product.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized for different derivatives.

CCR5 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed on cell membranes.

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc)

  • Test compounds (serial dilutions)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of the radioligand solution, and 50 µL of the test compound dilution (or vehicle for total binding, or a high concentration of a known CCR5 antagonist for non-specific binding).

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a test compound to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • HEK293T cells for pseudovirus production

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

  • HIV-1 Env-expressing plasmid (R5-tropic)

  • Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serial dilutions)

  • Luciferase assay reagent

  • Luminometer

Procedure:

Part 1: Pseudovirus Production

  • Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours.

  • Harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Determine the virus titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).

Part 2: Neutralization Assay

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • In a separate plate, pre-incubate the pseudovirus (at a pre-determined dilution) with serial dilutions of the test compound for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

  • Incubate the plate for 48 hours at 37°C.

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the test compounds on host cells.

Materials:

  • TZM-bl cells (or other relevant cell line)

  • Culture medium

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the 50% cytotoxic concentration (CC50).

Visualizations

CCR5 Signaling Pathway in HIV-1 Entry

CCR5_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane cluster_antagonist Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Host Cell Membrane Host Cell Membrane gp41->Host Cell Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Exposure Antagonist This compound Antagonist Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental Workflow for Antagonist Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_decision Lead Optimization Synthesis Synthesis of This compound Derivatives BindingAssay CCR5 Radioligand Binding Assay Synthesis->BindingAssay EntryAssay HIV-1 Pseudovirus Entry Assay Synthesis->EntryAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Synthesis->CytotoxicityAssay IC50_Binding Determine Binding IC50 BindingAssay->IC50_Binding IC50_Antiviral Determine Antiviral IC50 EntryAssay->IC50_Antiviral CC50 Determine CC50 CytotoxicityAssay->CC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_Binding->SAR SI Calculate Selectivity Index (SI) IC50_Antiviral->SI CC50->SI SI->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the development and evaluation of CCR5 antagonists.

Logical Relationship of Drug Development Process

Drug_Development_Process Target Target Identification (CCR5) LeadGen Lead Generation (this compound) Target->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Development (In vivo studies) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The logical progression of the drug development pipeline.

References

Application Note and Protocols for the Synthesis of Crizotinib Intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, a targeted therapy used in the treatment of non-small-cell lung cancer.[1][2] This document provides detailed application notes and protocols for a robust and scalable three-step synthesis of this key intermediate. The synthesis involves the initial formation of a pyrazolyl-pyridine, followed by hydrogenation of the pyridine ring to a piperidine, and concluding with the regioselective iodination of the pyrazole ring.

Overall Synthetic Workflow:

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine can be efficiently achieved in three key steps starting from commercially available 4-chloropyridine hydrochloride and pyrazole. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Iodination A 4-Chloropyridine HCl C 4-(1H-Pyrazol-1-yl)pyridine A->C Base B Pyrazole B->C D 4-(1H-Pyrazol-1-yl)piperidine C->D H2, Catalyst E 4-(4-Iodo-1H-pyrazol-1-yl)piperidine D->E Iodinating Agent

Caption: Overall three-step synthesis workflow for 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Experimental Protocols

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

This step involves a nucleophilic aromatic substitution reaction between 4-chloropyridine hydrochloride and pyrazole.

Materials:

  • 4-Chloropyridine hydrochloride

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (1.2 eq) in DMF, add potassium carbonate (3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the pyridine ring of 4-(1H-pyrazol-1-yl)pyridine to the corresponding piperidine.

Materials:

  • 4-(1H-Pyrazol-1-yl)pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in ethanol or acetic acid, add the catalyst (PtO₂ or 10% Pd/C, 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and backfill with hydrogen gas (maintain a positive pressure of H₂).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

This final step is the regioselective iodination of the pyrazole ring at the C4 position. Several methods can be employed; two common protocols are provided below.

Protocol 3A: Iodination using N-Iodosuccinimide (NIS)

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[3][4]

Protocol 3B: Iodination using Iodine and an Oxidant

Materials:

  • This compound

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in water, add iodine (0.5 eq).

  • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.[4]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.[3][4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

StepReactant 1 (eq)Reactant 2 (eq)Reagent (eq)SolventTemp (°C)Time (h)Yield (%)
1 4-Chloropyridine HCl (1.0)Pyrazole (1.2)K₂CO₃ (3.0)DMF10012-1675-85
2 4-(1H-Pyrazol-1-yl)pyridine (1.0)H₂ (gas)PtO₂ (0.05-0.1)EtOH/AcOHRT16-2480-90
3A This compound (1.0)NIS (1.1-1.2)-ACN/DCM0 to RT4-685-95
3B This compound (1.0)I₂ (0.5)H₂O₂ (0.6)H₂ORT1-480-90

Yields are approximate and may vary depending on reaction scale and purification method.

Logical Relationship of Key Reaction Steps

The synthesis follows a logical progression where the core heterocyclic system is first assembled and then functionalized.

Logical_Relationship Start Starting Materials (4-Chloropyridine, Pyrazole) Step1 Step 1: C-N Bond Formation (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate1 Intermediate 1 (4-(1H-Pyrazol-1-yl)pyridine) Step1->Intermediate1 Step2 Step 2: Ring Reduction (Hydrogenation) Intermediate1->Step2 Intermediate2 Intermediate 2 (this compound) Step2->Intermediate2 Step3 Step 3: C-I Bond Formation (Electrophilic Iodination) Intermediate2->Step3 FinalProduct Final Product (4-(4-Iodo-1H-pyrazol-1-yl)piperidine) Step3->FinalProduct

Caption: Logical flow of the synthetic sequence.

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination for 4-(1H-pyrazol-1-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 4-(1H-pyrazol-1-yl)piperidine via the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in the Buchwald-Hartwig synthesis of this compound?

Low or no yield in this reaction can be attributed to several factors:

  • Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen. Improper handling, impure reagents, or dissolved oxygen in the solvent can lead to catalyst deactivation.

  • Issues with Starting Materials: The purity of 4-halopyrazole, piperidine, and the base is crucial. The presence of water can hydrolyze the base and affect the catalyst.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled reaction.[1]

  • Problems Specific to Unprotected Pyrazole: The acidic N-H proton on the pyrazole ring can potentially coordinate with the palladium catalyst or react with the base, complicating the catalytic cycle.

Q2: How does the choice of ligand affect the coupling of 4-halopyrazole and piperidine?

The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For the coupling of pyrazoles with amines, bulky, electron-rich phosphine ligands are generally preferred.[2][3] Ligands like tBuDavePhos have shown success in the C4-amination of pyrazoles.[2][4] The use of bidentate ligands such as BINAP and DPPF can also be effective and may prevent the formation of inactive palladium iodide dimers.[3]

Q3: Which base is most suitable for this reaction, and can I use a weaker base?

Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to ensure the deprotonation of the amine and facilitate the catalytic cycle.[1][5] While weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, particularly if base-sensitive functional groups are present, they often require higher reaction temperatures and longer reaction times.[1] The choice of base can also be influenced by the solvent, as its solubility plays a key role.[2]

Q4: What are the common side reactions, and how can they be minimized?

A common side reaction is the hydrodehalogenation of the 4-halopyrazole, where the halogen is replaced by a hydrogen atom. Another potential side reaction, particularly with secondary amines like piperidine, is β-hydride elimination from the palladium-amide intermediate, although this is less common than with primary amines bearing β-hydrogens.[2][4] To minimize these side reactions:

  • Optimize the Ligand: A bulky ligand that promotes rapid reductive elimination can outcompete side reactions.

  • Control the Temperature: Higher temperatures can sometimes increase the rate of side reactions.

  • Choose the Right Base: The nature and strength of the base can influence the prevalence of side reactions.

Q5: How should I purify the final product, this compound?

Standard purification involves an aqueous work-up to remove the inorganic base and salts, followed by extraction with an organic solvent like ethyl acetate. The crude product can then be purified by flash column chromatography on silica gel.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step
Low or No Conversion Inactive CatalystEnsure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1]
Impure Reagents or SolventsUse anhydrous, degassed solvents. Ensure the purity of the 4-halopyrazole, piperidine, and base.
Insufficient Reaction TemperatureCautiously increase the temperature in 10 °C increments. Buchwald-Hartwig reactions with pyrazoles can require high temperatures (>80 °C).[2][4]
Inappropriate Base or SolventScreen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) and solvents (e.g., toluene, dioxane, xylene) to find the optimal combination.[1][2]
Significant Side Product Formation (e.g., Hydrodehalogenation) Suboptimal LigandScreen different bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) to promote faster C-N bond formation.[2][4]
Reaction Temperature is Too HighTry lowering the reaction temperature, although this may require longer reaction times.
Incorrect BaseExperiment with different bases; a less hindered or weaker base might reduce side reactions in some cases.
Reaction Stalls Before Completion Catalyst DecompositionUse a more robust ligand to protect the palladium center. Lowering the reaction temperature might also help preserve the catalyst's activity over time.[1]
Product InhibitionIn some cases, the product can inhibit the catalyst. If possible, try to remove the product as it forms, though this is not always practical.
Difficulty in Product Purification Contamination with Ligand or PalladiumAfter the reaction, filter the mixture through a pad of celite to remove the catalyst. Optimize the stoichiometry to avoid a large excess of ligand.[6]
Emulsion during Work-upAdd brine to the aqueous layer to help break up emulsions during extraction.

Data Presentation

Table 1: Ligand and Halide Screening for the Buchwald-Hartwig Coupling of 4-Halo-1H-1-tritylpyrazole with Piperidine. [2][4]

EntryHalide (X)Ligand (20 mol%)Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1Idppf (L1)Pd(dba)₂Xylene160 (MW)0.170
2Idppe (L2)Pd(dba)₂Xylene160 (MW)0.170
3IDPEPhos (L3)Pd(dba)₂Xylene160 (MW)0.170
4ItBuDavePhos (L4)Pd(dba)₂Xylene160 (MW)0.1721
5BrtBuDavePhos (L4)Pd(dba)₂Xylene902460
6CltBuDavePhos (L4)Pd(dba)₂Xylene902440

Data adapted from a study on N-trityl protected pyrazole, which serves as a useful starting point for optimization.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Unprotected 4-Bromopyrazole with Piperidine

This protocol is adapted from procedures for the amination of unprotected bromo-N-heterocycles.[5]

Reagents and Equipment:

  • 4-Bromopyrazole

  • Piperidine

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Bulky biarylphosphine ligand (e.g., tBuBrettPhos, 2 mol% - if not using a precatalyst)

  • Base (e.g., LHMDS, 2.2 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base to the Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by 4-bromopyrazole (1.0 equiv) and piperidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Association (R₂NH) PdII_complex->Amine_assoc PdII_amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and flame-dry glassware under vacuum. B 2. Backfill with inert gas (Ar or N₂). A->B C 3. Add solid reagents (catalyst, ligand, base) under inert atmosphere. B->C D 4. Add degassed solvent and liquid reagents (4-halopyrazole, piperidine). C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with organic solvent. G->H I 9. Wash, dry, and concentrate the organic layer. H->I J 10. Purify by flash column chromatography. I->J

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree decision decision action action start Low or No Product Yield? q1 Is the catalyst active and handled under inert conditions? start->q1 s1 Use a pre-catalyst or fresh reagents. Ensure rigorous inert atmosphere. q1->s1 No q2 Are reagents and solvents pure and anhydrous? q1->q2 Yes a1_yes Yes a1_no No s2 Use anhydrous, degassed solvents and purified reagents. q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No s3 Increase temperature incrementally. (e.g., 80-120 °C) q3->s3 No q4 Significant side reactions observed? q3->q4 Yes a3_yes Yes a3_no No s4 Screen different phosphine ligands. Optimize base and temperature. q4->s4 Yes end_node Consult further literature for specific substrate issues. q4->end_node No a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting common issues.

References

identifying and minimizing side products in 4-(1H-pyrazol-1-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-(1H-pyrazol-1-yl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the N-arylation of pyrazole with a suitable piperidine derivative. The two primary approaches are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This reaction couples pyrazole with a 4-halopiperidine (e.g., 4-bromo- or 4-chloropiperidine), typically protected with a group like Boc (tert-butyloxycarbonyl).

  • Copper-catalyzed N-arylation (Ullmann condensation): This method also facilitates the coupling of pyrazole with a 4-halopiperidine, often using a copper(I) salt as the catalyst.

  • Nucleophilic substitution: This route may involve the reaction of pyrazole with a piperidine derivative bearing a good leaving group at the 4-position, such as a tosylate or mesylate, derived from 4-hydroxypiperidine.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form depending on the synthetic route and reaction conditions. Key potential impurities include:

  • Regioisomers: If using a substituted pyrazole, reaction at different nitrogen atoms can lead to regioisomeric products. For unsubstituted pyrazole, this is not a primary concern for the main product but can arise from impurities in the starting material.

  • Products of β-Hydride Elimination: In palladium-catalyzed reactions, the piperidine ring, which contains β-hydrogens, can undergo β-hydride elimination. This can lead to the formation of piperidine-derived enamines and other decomposition byproducts, resulting in lower yields of the desired product.[1]

  • Piperidine Self-Condensation Products: Under certain basic conditions, piperidine derivatives might undergo self-condensation, though this is generally a minor pathway.

  • Homocoupling Products: In cross-coupling reactions, homocoupling of the starting aryl halide (if used) can occur, leading to biaryl impurities.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of pyrazole and the 4-substituted piperidine starting material in the crude product.

Q3: How can I distinguish between the desired product and potential regioisomers?

A3: Spectroscopic methods are essential for structural elucidation.

  • NMR Spectroscopy: 1D NMR (¹H and ¹³C) will show distinct chemical shifts for the protons and carbons of the pyrazole and piperidine rings. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between the piperidine ring and the N1 position of the pyrazole ring.

  • Mass Spectrometry (MS): While regioisomers will have the same mass, fragmentation patterns in techniques like GC-MS or LC-MS/MS might provide clues to their structure.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Poor Catalyst/Ligand Activity (Buchwald-Hartwig) Screen different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XantPhos, tBuDavePhos).[2][3]The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. For substrates with β-hydrogens like piperidine, sterically hindered ligands can suppress β-hydride elimination.[1]
Inefficient Catalyst System (Copper-Catalyzed) Optimize the copper source (e.g., CuI, Cu₂O) and the diamine ligand.[4]The ligand accelerates the copper-catalyzed coupling and improves solubility.
Suboptimal Base Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). For Buchwald-Hartwig, a strong, non-nucleophilic base is typically required.[3]The base is critical for the deprotonation of pyrazole to form the active nucleophile. The choice of base can significantly impact the reaction rate and side product formation.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Microwave irradiation can also be explored to accelerate the reaction.[2]C-N coupling reactions often require elevated temperatures to proceed at a reasonable rate.
Presence of Water or Oxygen Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).Water can deactivate the catalyst and hydrolyze reagents. Oxygen can lead to oxidative degradation of the catalyst and phosphine ligands.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction (see "Low Yield" troubleshooting).Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.
β-Hydride Elimination Products Use of an inappropriate ligand in Pd-catalyzed coupling.Employ bulky, electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination. Alternatively, consider a copper-catalyzed route which is less prone to this side reaction.[1]
Colored Impurities Decomposition of starting materials or product; oxidation.Purge the reaction vessel thoroughly with an inert gas. Use purified, degassed solvents. Lowering the reaction temperature might also help if product decomposition is observed.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XantPhos, 4-10 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Add the Boc-protected 4-halopiperidine (1.0 equiv), pyrazole (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

  • Deprotection: If a Boc-protected piperidine was used, the Boc group can be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.

General Protocol for Copper-Catalyzed N-Arylation
  • Reaction Setup: To a reaction vessel, add CuI (5-10 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the 4-halopiperidine (1.0 equiv), pyrazole (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Addition of Solvent: Add an appropriate solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to the required temperature (e.g., 100-140 °C) and stir until completion.

  • Workup and Purification: Follow similar workup and purification procedures as described for the Buchwald-Hartwig amination.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Pyrazole with Piperidine Derivatives (Illustrative)

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(dba)₂ (10)tBuDavePhos (20)K₂CO₃ (2.0)Xylene160 (MW)0.1785[2]
2Pd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (2.0)Dioxane10012~90General
3Pd(OAc)₂ (5)BINAP (7.5)NaOtBu (1.5)Toluene9018~88General

Note: Yields are illustrative and highly dependent on the specific substrates and reaction scale.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep1 Oven-dry glassware prep2 Add catalyst, ligand, reagents, and base prep1->prep2 prep3 Inert atmosphere (Ar or N2) prep2->prep3 react1 Add anhydrous, degassed solvent prep3->react1 react2 Heat and stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT react3->workup1 workup2 Dilute and filter workup1->workup2 workup3 Concentrate workup2->workup3 purify Column Chromatography workup3->purify deprotect Deprotection (if needed) purify->deprotect final_product This compound deprotect->final_product G pyrazole Pyrazole main_product This compound pyrazole->main_product Desired Reaction side_product1 Regioisomers pyrazole->side_product1 Impurity in Pyrazole unreacted Unreacted Starting Materials pyrazole->unreacted Incomplete Reaction piperidine 4-Substituted Piperidine (e.g., 4-halopiperidine) piperidine->main_product Desired Reaction piperidine->side_product1 Impurity in Pyrazole side_product2 β-Hydride Elimination Products piperidine->side_product2 Pd-catalyzed side_product3 Homocoupling Products piperidine->side_product3 Coupling Conditions piperidine->unreacted Incomplete Reaction catalyst Catalyst (Pd or Cu based) catalyst->main_product Desired Reaction base Base base->main_product Desired Reaction

References

optimizing catalyst and ligand for efficient pyrazole-piperidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for optimizing catalyst and ligand for efficient pyrazole-piperidine coupling.

Welcome to the technical support center for pyrazole-piperidine C-N cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing these critical bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-piperidine coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When facing low to no conversion, a systematic check of your reaction components and conditions is crucial. Start with the following:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Use a fresh batch or a reliable precatalyst. Traditional sources like Pd(OAc)2 can be unreliable; modern precatalysts often provide cleaner and more efficient generation of the active catalytic species.[1][2]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Confirm that your solvent was properly degassed and that the reaction was set up and maintained under a robust inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity: Verify the purity of your pyrazole, piperidine, and solvent. Water and other impurities can deactivate the catalyst. Ensure you are using an anhydrous solvent.

  • Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common.[3][4] Ensure the base is sufficiently soluble in the reaction medium; sometimes a biphasic system or a different solvent may be required for large-scale reactions.[5]

Q2: I am observing significant side product formation. What are the likely culprits?

A2: Common side products in pyrazole-piperidine coupling include:

  • Dehalogenation: The starting halopyrazole is converted back to the simple pyrazole. This can be caused by certain catalyst/ligand combinations or impurities.[1][6][7] Consider screening different ligands or ensuring all reagents are pure.

  • Homocoupling: Dimerization of your pyrazole starting material can occur.

  • Reaction at Pyrazole N-H: If you are using an N-unsubstituted pyrazole, the reaction can occur at the ring nitrogen, potentially leading to oligomerization or polymerization. It is highly recommended to protect the pyrazole N-H group before attempting the coupling.[6]

  • Reaction with Other Nucleophiles: If your substrates contain other nucleophilic groups (e.g., phenols, primary amines), they may compete with the piperidine in the coupling reaction. Protecting these groups is often necessary.[1]

Q3: How do I select the optimal palladium catalyst and ligand for my specific substrates?

A3: There is no single "magic formula," and screening is often necessary.[2] However, here are some guiding principles:

  • Precatalysts: For reproducibility and clean catalyst generation, third-generation (G3) Buchwald palladacycle precatalysts are highly recommended.[2]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like tBuDavePhos, AdBrettPhos, XPhos) are generally the most effective for C-N couplings, especially with challenging substrates like five-membered heterocycles or sterically hindered partners.[3][5][7][8]

  • Substrate Reactivity: The reactivity of the aryl halide is critical (I > Br > OTf >> Cl).[1] For less reactive partners like aryl chlorides, more specialized, highly active ligands are required.

  • High-Throughput Experimentation: For difficult couplings, using high-throughput screening to test a matrix of different ligands, bases, and solvents can rapidly identify a successful set of conditions.[9]

Q4: Does the reaction temperature significantly impact the outcome?

A4: Yes, temperature is a critical parameter. Most Buchwald-Hartwig aminations require elevated temperatures, often between 80-120 °C.[3][10] However, excessively high temperatures (>100-110 °C) can sometimes lead to catalyst decomposition (precipitation of palladium black) and a lower yield.[10] If you suspect catalyst instability, try running the reaction at a slightly lower temperature for a longer duration. Microwave irradiation can be used to expedite reactions but requires careful optimization.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
No reaction; starting materials recovered. 1. Inactive catalyst system.• Use a new bottle of palladium source and ligand, or switch to a reliable precatalyst (e.g., a G3 palladacycle).[1][2] • Ensure the ligand-to-palladium ratio is appropriate (typically 1.1:1 to 2:1).[2]
2. Insufficiently strong base or poor base solubility.• Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS). • Change the solvent to one that better solubilizes the base (e.g., dioxane, THF).
3. Reaction temperature is too low.• Increase the temperature in 10-20 °C increments. Consider using a higher-boiling solvent like toluene or xylene.[3]
Low conversion; mixture of starting materials and product. 1. Reaction time is too short.• Monitor the reaction by TLC or LC-MS and extend the reaction time.
2. Catalyst deactivation during the reaction.• Lower the reaction temperature and run for a longer time.[10] • Ensure the system is strictly anaerobic and anhydrous. • Amines can act as ligands; adding a slight excess of the phosphine ligand can sometimes prevent catalyst deactivation.[2]
3. Steric hindrance in substrates.• Switch to a bulkier, more active ligand (e.g., from a simpler phosphine to a Buchwald-type biarylphosphine).[4][8]
Product is formed, but significant dehalogenation of the halopyrazole is observed. 1. Inappropriate catalyst/ligand choice.• Screen different phosphine ligands. Some ligands are more prone to promoting dehalogenation than others.[7]
2. Presence of water or other protic impurities.• Use rigorously dried solvents and reagents.
Unidentified side products are the major outcome. 1. Unprotected N-H on the pyrazole ring.• Protect the pyrazole nitrogen (e.g., with a Trityl, Boc, or SEM group) before the coupling reaction.[6] This is a very common issue.
2. Competing nucleophiles on the substrate.• Protect other nucleophilic functional groups (e.g., -OH, -NH₂) on either coupling partner.[1]

Data Presentation: Catalyst & Ligand Screening

The following table summarizes typical conditions and outcomes for the coupling of a model 4-bromopyrazole with piperidine, illustrating the impact of different catalyst systems.

Table 1: Comparison of Catalytic Systems for Pyrazole-Piperidine Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dba)₂ (10)tBuDavePhos (20)K-OtBu (2.0)Xylene130 (MW)0.592[3]
Pd₂(dba)₃ (1.0)Pyrazole-phosphine (2.0)NaOtBu (1.4)Toluene802479[10]
Pd/AdBrettPhosK₃PO₄Dioxane10012Moderate-Excellent[8]
CuI (10)Pyrrole-ol (10)K₃PO₄ (4.0)DMSO9024Varies[4]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Pyrazole-Piperidine Coupling

This procedure is a representative example based on established methods.[3] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • N-protected 4-halopyrazole (1.0 equiv)

  • Piperidine (1.5 - 2.0 equiv)

  • Palladium precatalyst (e.g., tBuDavePhos Pd G3, 1-5 mol%) or a combination of a Pd source (e.g., Pd(dba)₂, 1-5 mol%) and ligand (e.g., tBuDavePhos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected 4-halopyrazole, the palladium source, the phosphine ligand (if not using a precatalyst), and the base.

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the piperidine.

  • Place the reaction vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100-130 °C).

  • Stir the reaction mixture for the specified time (e.g., 30 minutes to 24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperidine product.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Weigh Reagents: - Halopyrazole - Catalyst / Ligand - Base prep_vessel Add to Dry Vessel prep_reagents->prep_vessel prep_purge Evacuate & Backfill (3x with Ar/N2) prep_vessel->prep_purge add_solvents Add Degassed Solvent & Piperidine prep_purge->add_solvents heat_stir Heat & Stir (e.g., 100 °C, 1-24h) add_solvents->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_filter Cool to RT Dilute & Filter (Celite) monitor->cool_filter extract Aqueous Wash & Extraction cool_filter->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product end_product purify->end_product Pure Product

Caption: General experimental workflow for pyrazole-piperidine cross-coupling.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_Complex L-Pd(II)-Ar (X) Pd0->OA_Complex Ar-X RE_label Pd0->RE_label Amine_Complex L-Pd(II)-Ar (NR2) OA_Complex->Amine_Complex HNR2, Base OA_label OA_Complex->OA_label Amine_Complex->Pd0 Product Ar-NR2 Amine_Complex->Product Base_label Amine_Complex->Base_label

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Troubleshooting_Tree start Reaction Analysis: Low Yield / No Product q1 Is Halopyrazole Consumed? (TLC/LCMS) start->q1 cause1 Inactive Catalyst System q1->cause1 no_consum q2 Is Desired Product Formed at All? q1->q2 yes_consum no_consum No sol1 Check Catalyst/Ligand Quality Use Precatalyst Ensure Inert Atmosphere Increase Temperature cause1->sol1 yes_consum Yes cause2 Major Side Reaction q2->cause2 no_prod cause3 Suboptimal Conditions q2->cause3 yes_prod no_prod No sol2 Check for Dehalogenation Check for Pyrazole N-H Reaction (Protect N-H if needed) cause2->sol2 yes_prod Yes, but low yield sol3 Screen Ligands/Bases/Solvents Adjust Temperature Increase Reaction Time cause3->sol3

Caption: Decision tree for troubleshooting common pyrazole-piperidine coupling issues.

References

Technical Support Center: Strategies to Enhance Yield and Purity of 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols, leading to improved yield and purity of this valuable building block.

Troubleshooting Guide

Low yield and impure product are common challenges in organic synthesis. The following table outlines potential issues you may encounter during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Catalyst/Ligand System (Buchwald-Hartwig): The palladium catalyst and phosphine ligand are not suitable for the specific substrates.Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. Consider using a pre-formed, air-stable precatalyst like XPhos Pd G3 for more consistent results.
2. Inappropriate Base: The base may not be strong enough to deprotonate the pyrazole or piperidine effectively.For Buchwald-Hartwig reactions, a strong base like sodium tert-butoxide (NaOtBu) is often essential. For SNAr reactions, bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can be effective.
3. Incomplete Hydrogenation: The catalyst for the reduction of the pyridine ring may be inactive or the reaction conditions insufficient.Use a suitable hydrogenation catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). Ensure adequate hydrogen pressure (30-80 bar) and temperature (60-80 °C). Acetic acid can be used as a co-solvent to activate the pyridine ring.
4. Reaction Temperature Too Low: The activation energy for the reaction is not being met.For Buchwald-Hartwig and SNAr reactions, temperatures between 80-120 °C are common. Microwave heating can sometimes accelerate the reaction.
Formation of Significant Side Products 1. Hydrodehalogenation of Aryl Halide (Buchwald-Hartwig): The aryl halide is reduced instead of undergoing cross-coupling.Ensure a strictly inert atmosphere (Nitrogen or Argon) to minimize sources of hydrogen. Optimize the ligand-to-metal ratio.
2. Homocoupling of Aryl Halide (Buchwald-Hartwig): Two aryl halide molecules couple to form a biaryl species.Use a ligand that favors C-N bond formation. Adjust the catalyst and ligand concentrations.
3. Formation of Regioisomers: If using a substituted pyrazole, alkylation may occur at different nitrogen atoms.The regioselectivity of pyrazole alkylation can be influenced by the solvent and the counter-ion of the base. Protic solvents may favor one isomer over another.
4. Over-alkylation of Piperidine: Formation of a quaternary ammonium salt.Use an excess of the piperidine starting material or add the alkylating agent slowly to the reaction mixture.
Difficulty in Product Purification 1. Co-elution of Product and Starting Materials/Byproducts: Similar polarities make separation by column chromatography challenging.Convert the basic product into its hydrochloride salt by treating the crude mixture with HCl in a suitable solvent (e.g., methanol, isopropanol). The salt often has different solubility and crystallinity, facilitating purification by recrystallization or precipitation.
2. Product is an Oil or Low-Melting Solid: Difficulty in handling and isolating a pure solid.Consider forming a crystalline salt (e.g., hydrochloride, tartrate) to improve handling and purity.
3. Residual Palladium Catalyst: Contamination of the final product with palladium.Treat the crude product with a palladium scavenger, or perform an aqueous workup with a chelating agent like EDTA. Filtration through a pad of Celite® can also help remove some of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Two primary routes are commonly employed:

  • Two-Step SNAr and Hydrogenation: This involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine (e.g., 4-chloropyridine) with pyrazole, followed by the hydrogenation of the resulting 4-(1H-pyrazol-1-yl)pyridine intermediate. This route is often robust and scalable.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and piperidine (or a protected piperidine derivative). This method is versatile but requires careful optimization of the catalyst, ligand, and base.

The choice of route often depends on the availability and cost of starting materials, scalability requirements, and the specific substitution patterns desired on either the pyrazole or piperidine ring.

Q2: How can I minimize the formation of the N2-alkylated pyrazole regioisomer?

A2: The regioselectivity of pyrazole N-alkylation is a known challenge. The outcome is influenced by factors such as the steric hindrance of the pyrazole substituents, the nature of the electrophile, the solvent, and the base used. Generally, for N-alkylation of pyrazoles, the less sterically hindered nitrogen is favored. In some cases, using a protic solvent can influence the tautomeric equilibrium of the pyrazole and favor the formation of one regioisomer.

Q3: What is the best way to monitor the progress of the hydrogenation step?

A3: The hydrogenation of 4-(1H-pyrazol-1-yl)pyridine to this compound can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant change in the polarity of the molecule will be observed, with the piperidine product being more polar than the pyridine starting material. It is also crucial to monitor the consumption of the starting material to determine the reaction endpoint.

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: If the free base is an oil, converting it to a salt is a common and effective strategy to obtain a crystalline solid. Treatment of the purified oil with a solution of hydrochloric acid in an organic solvent like methanol, ethanol, or isopropanol can yield the hydrochloride salt, which is often a crystalline solid that can be isolated by filtration. Other acids like tartaric acid or citric acid can also be used to form crystalline salts.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes, several safety precautions should be taken:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a designated area with appropriate safety measures, such as a blast shield and proper ventilation.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr and Hydrogenation

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)pyridine

  • To a solution of 4-chloropyridine hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 1H-pyrazole (1.5 to 2.5 equivalents).

  • Add a base such as potassium carbonate (2-3 equivalents) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter the solid. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Hydrogenation of 4-(1H-pyrazol-1-yl)pyridine

  • Dissolve 4-(1H-pyrazol-1-yl)pyridine (1 equivalent) in a solvent such as methanol or ethanol. Acetic acid can be added as a co-solvent to facilitate the reaction.

  • Add a palladium on carbon catalyst (5-10 mol% Pd/C).

  • Place the reaction mixture in a high-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (typically 50-80 bar).

  • Heat the reaction to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or by salt formation and recrystallization.

Protocol 2: Purification by Hydrochloride Salt Formation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as methanol, ethanol, or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in methanol) dropwise with stirring until the pH is acidic.

  • Stir the mixture at room temperature for a period of time to allow for complete salt formation and precipitation. Cooling the mixture may improve the yield of the precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether or hexanes.

  • Dry the solid under vacuum to obtain pure this compound hydrochloride.

Visualizations

Synthetic_Pathway A 4-Chloropyridine C 4-(1H-pyrazol-1-yl)pyridine A->C SNAr (Base, Solvent, Heat) B Pyrazole B->C D This compound C->D Hydrogenation (H₂, Pd/C, Solvent)

Synthetic pathway via SNAr and hydrogenation.

Troubleshooting_Workflow start Low Yield or Purity Issue q1 Which step has the issue? start->q1 coupling Coupling Reaction (SNAr or Buchwald-Hartwig) q1->coupling Coupling hydrogenation Hydrogenation q1->hydrogenation Hydrogenation purification Purification q1->purification Purification q2_coupling Problem Type? coupling->q2_coupling q2_hydrogenation Incomplete Reaction? hydrogenation->q2_hydrogenation q2_purification Issue? purification->q2_purification no_product No/Low Product q2_coupling->no_product No/Low Product side_products Side Products q2_coupling->side_products Side Products sol_coupling1 Check: - Catalyst/Ligand Activity - Base Strength - Temperature - Solvent Choice no_product->sol_coupling1 sol_coupling2 Check: - Inert Atmosphere - Reagent Purity - Regioisomer Formation side_products->sol_coupling2 sol_hydrogenation Check: - Catalyst Activity - H₂ Pressure - Temperature - Solvent/Acid Additive q2_hydrogenation->sol_hydrogenation Yes oily_product Oily Product q2_purification->oily_product Oily Product co_elution Co-elution q2_purification->co_elution Co-elution sol_purification Consider: - Salt Formation - Recrystallization - Different Chromatography Conditions oily_product->sol_purification co_elution->sol_purification

A workflow for troubleshooting common issues.

Logical_Relationships cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr & Hydrogenation catalyst Catalyst/Ligand (e.g., XPhos Pd G3) yield_purity_bw Yield & Purity catalyst->yield_purity_bw base Strong Base (e.g., NaOtBu) base->yield_purity_bw temp_bw Temperature (80-120 °C) temp_bw->yield_purity_bw snar_cond SNAr Conditions (Base, Solvent, Temp.) yield_purity_snar Yield & Purity snar_cond->yield_purity_snar hydro_cond Hydrogenation Conditions (Catalyst, Pressure, Temp.) hydro_cond->yield_purity_snar

Key factors influencing yield and purity.

References

overcoming steric hindrance in the synthesis of substituted pyrazole-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in the synthesis of substituted pyrazole-piperidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of sterically hindered pyrazole-piperidines.

Problem 1: Low or No Yield in Buchwald-Hartwig Amination of a Bulky Pyrazole and Piperidine

  • Question: I am attempting a Buchwald-Hartwig amination to couple a sterically hindered halo-pyrazole with a substituted piperidine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the Buchwald-Hartwig amination of sterically encumbered substrates are a common challenge. The issue often stems from inefficient catalytic turnover due to steric hindrance around the reaction center, which can impede oxidative addition or reductive elimination steps. Here are several strategies to troubleshoot this issue:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[1][2] Consider screening different generations of Buchwald-Hartwig ligands.

    • Reaction Conditions:

      • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation can also be effective in reducing reaction times and improving yields.[3]

      • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for some systems, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more effective.

      • Solvent: Ensure your starting materials are soluble in the reaction solvent at the desired temperature. Toluene and dioxane are common choices.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and decomposition.[4]

Problem 2: Formation of Regioisomers in Pyrazole Synthesis with Unsymmetrical 1,3-Diketones

  • Question: I am synthesizing a substituted pyrazole precursor from an unsymmetrical 1,3-diketone and a substituted hydrazine, and I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[5]

    • Steric Control: Larger, bulkier substituents on the 1,3-diketone or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[5]

    • Electronic Control: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can enhance the electrophilicity of the adjacent carbonyl, influencing the site of initial attack.

    • Reaction Conditions:

      • pH: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Acidic or basic catalysis can be employed to favor the formation of one regioisomer.

      • Solvent: The polarity of the solvent can affect the transition states leading to the different regioisomers. Experimenting with a range of solvents is recommended.

Problem 3: Failure of Direct Coupling Strategies

  • Question: I have been unsuccessful in directly coupling my highly substituted pyrazole and piperidine fragments using various cross-coupling methods. Are there alternative strategies to consider?

  • Answer: When direct coupling approaches fail due to severe steric hindrance, multi-step or alternative synthetic routes can be employed. A notable alternative is the organocatalytic aza-Michael addition .[6][7][8] This method involves the addition of a pyrazole to a suitable Michael acceptor attached to the piperidine precursor. This can be a powerful strategy for constructing highly functionalized pyrazole-piperidine systems.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium catalysts and ligands for the Buchwald-Hartwig amination of sterically hindered pyrazoles and piperidines?

A1: The choice of catalyst and ligand is highly substrate-dependent. However, for sterically hindered substrates, bulky and electron-rich biaryl phosphine ligands have shown great success. Examples include RuPhos, XPhos, and BippyPhos.[4][9] The use of pre-catalysts like Pd₂(dba)₃ is common.[2] It is often necessary to screen a panel of ligands and catalysts to identify the optimal combination for a specific transformation.

Q2: How can I minimize side reactions during the N-arylation of piperidine?

A2: Common side reactions in N-arylation include hydrodehalogenation of the aryl halide and the formation of diarylated products. To minimize these:

  • Inert Atmosphere: A strict inert atmosphere is crucial to prevent catalyst deactivation which can lead to side reactions.[4]

  • Stoichiometry: Using a slight excess of the piperidine can help to suppress the formation of diarylated byproducts.

  • Ligand and Base Combination: The appropriate choice of ligand and base can significantly impact the selectivity of the reaction.

Q3: Are there any specific applications for sterically hindered pyrazole-piperidine compounds?

A3: Yes, these scaffolds are of significant interest in medicinal chemistry. For example, substituted pyrazole-piperidines are key intermediates in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are being investigated as potential therapeutics for Parkinson's disease.[10][11] The steric bulk around the scaffold can be crucial for achieving high potency and selectivity for the target kinase.

Data Presentation

Table 1: Comparison of Yields in Pyrazole Synthesis

HydrazineDicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)
PhenylhydrazineEthyl acetoacetateNano-ZnONot specified95%
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%
Phenylhydrazine1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%
1-Adamantylhydrazine1,3-DiketonesNot specifiedNot specifiedRelatively low yields reported due to steric hindrance

Data collated from various sources for comparative overview.[12]

Table 2: Effect of Ligand and Base on a Model Suzuki Coupling Reaction Yield

EntryCatalystLigandBaseYield (%)
1PdCl₂PPh₃K₂CO₃7
2Pd₂(dba)₃PPh₃K₂CO₃60
6Pd₂(dba)₃L1K₂CO₃85
10Pd₂(dba)₃L1Cs₂CO₃71
11Pd₂(dba)₃L1*NaOH50

*L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Piperidine

This protocol describes a general procedure for the N-arylation of piperidine with an aryl halide, which can be adapted for pyrazole-piperidine synthesis.

  • Materials:

    • Aryl halide (e.g., aryl bromide) (1.0 eq)

    • Piperidine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or similar glassware for inert atmosphere techniques

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

    • Add the aryl halide and a stir bar.

    • Evacuate and backfill the flask with inert gas (repeat this cycle 3 times).

    • Add the anhydrous, degassed solvent via syringe, followed by the piperidine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[4]

Protocol 2: Organocatalytic aza-Michael Addition for Pyrazole-Piperidine Synthesis

This protocol provides a general guideline for the aza-Michael addition of a pyrazole to an α,β-unsaturated ester precursor of a piperidine.

  • Materials:

    • Substituted pyrazole (1.0 eq)

    • α,β-unsaturated ester (e.g., ethyl (E)-2,2-difluoro-5-oxopent-3-enoate) (1.1 eq)

    • Organocatalyst (e.g., a chiral amine or squaramide catalyst) (5-10 mol%)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane)

    • Inert atmosphere setup

  • Procedure:

    • To a flask under an inert atmosphere, add the substituted pyrazole and the organocatalyst.

    • Dissolve the solids in the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add the α,β-unsaturated ester dropwise to the stirred solution.

    • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pyrazole-piperidine precursor.[6][7][8]

Visualizations

Troubleshooting_Buchwald_Hartwig Start Low/No Yield in Buchwald-Hartwig Amination Check_Catalyst Review Catalyst and Ligand (Bulky, electron-rich phosphines) Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Catalyst->Optimize_Conditions No Improvement Success Improved Yield Check_Catalyst->Success Yield Improves Increase_Temp Increase Temperature / Use Microwave Optimize_Conditions->Increase_Temp Screen_Bases Screen Bases (NaOtBu, K3PO4, Cs2CO3) Optimize_Conditions->Screen_Bases Check_Solubility Check Reagent Solubility Optimize_Conditions->Check_Solubility Check_Atmosphere->Optimize_Conditions No Improvement Check_Atmosphere->Success Yield Improves Increase_Temp->Success Yield Improves Alternative_Route Consider Alternative Routes (e.g., aza-Michael addition) Increase_Temp->Alternative_Route Still Low Yield Screen_Bases->Success Yield Improves Screen_Bases->Alternative_Route Still Low Yield Check_Solubility->Success Yield Improves Check_Solubility->Alternative_Route Still Low Yield

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

LRRK2_Inhibition_Pathway LRRK2_mut Mutated LRRK2 (e.g., G2019S) Hyperactivity Increased Kinase Activity LRRK2_mut->Hyperactivity Substrate_Phos Substrate Phosphorylation Hyperactivity->Substrate_Phos Neuronal_Damage Neuronal Damage & Parkinson's Disease Substrate_Phos->Neuronal_Damage Inhibitor Pyrazole-Piperidine LRRK2 Inhibitor Inhibitor->Hyperactivity Inhibits

Caption: Simplified signaling pathway of LRRK2 and its inhibition.

References

Technical Support Center: Managing Competing N-Arylation Sites on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing competing N-arylation sites on the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of achieving regioselectivity in pyrazole N-arylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of pyrazoles and provides systematic approaches to resolve them.

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

  • Problem: The primary challenge in the N-arylation of unsymmetrically substituted pyrazoles is the formation of a mixture of N1 and N2 regioisomers due to the similar nucleophilicity of the two nitrogen atoms.[1] This often leads to difficult and costly separation processes.

  • Solutions & Troubleshooting Steps:

    • Assess Steric Hindrance:

      • Is there a significant steric difference between the C3 and C5 substituents on the pyrazole? Generally, arylation will favor the less sterically hindered nitrogen atom. If the substituents are of similar size, achieving high selectivity can be challenging.

      • Consider the bulk of the arylating agent. A bulkier aryl halide or boronic acid can enhance selectivity by favoring attack at the less hindered nitrogen.

    • Evaluate Electronic Effects:

      • Analyze the electronic nature of the pyrazole substituents. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. This can be exploited to direct the arylation.

      • Consider the electronic properties of the arylating agent. Electron-deficient aryl halides are generally more reactive.

    • Optimize Reaction Conditions:

      • Catalyst System: The choice of metal catalyst (copper or palladium) and ligand is crucial.

        • For Copper-Catalyzed Reactions (Ullmann-type): Diamine ligands are commonly used.[2][3] The nature of the diamine can influence the regioselectivity.

        • For Palladium-Catalyzed Reactions (Buchwald-Hartwig): Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often employed. The ligand can have a profound impact on the regioselectivity.

      • Base and Solvent: The combination of base and solvent can significantly alter the N1/N2 ratio.

        • For instance, in some systems, NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation, and similar trends can be explored for arylation.[1]

        • Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole synthesis and can be investigated as solvents or co-solvents in N-arylation reactions.[4]

    • Employ a Directing Group: The use of a directing group on the pyrazole ring can force the arylation to occur at a specific nitrogen. For example, an 8-aminoquinoline amide directing group has been used in copper-mediated N-arylation.

  • Workflow for Troubleshooting Poor Regioselectivity:

    start Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Effects (Pyrazole & Arylating Agent) start->sterics electronics Evaluate Electronic Effects (Substituents) sterics->electronics conditions Optimize Reaction Conditions electronics->conditions catalyst Screen Catalysts & Ligands (Cu vs. Pd) conditions->catalyst solvent_base Vary Solvent & Base (e.g., Fluorinated Alcohols) conditions->solvent_base directing_group Consider a Directing Group Strategy conditions->directing_group solution Improved Regioselectivity catalyst->solution solvent_base->solution directing_group->solution

    Troubleshooting workflow for poor regioselectivity.

Issue 2: Low or No Conversion

  • Problem: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Solutions & Troubleshooting Steps:

    • Check Reagent Quality and Inert Atmosphere:

      • Ensure all reagents, especially the solvent and base, are anhydrous. Water can deactivate the catalyst and quench the base.

      • The Pd(0) species in Buchwald-Hartwig reactions is oxygen-sensitive. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen).[5]

    • Catalyst and Ligand Selection:

      • For less reactive aryl chlorides, a more active palladium catalyst or ligand may be required.[6]

      • In some cases, the pyrazole substrate can inhibit the formation of the active catalytic species. Using a pre-formed catalyst or a pre-activation step may be beneficial.[7][8]

    • Reaction Temperature and Time:

      • Ullmann-type couplings often require higher temperatures (110-140 °C).[2]

      • If the reaction is sluggish, increasing the temperature or extending the reaction time may improve conversion. Monitor the reaction for potential decomposition at higher temperatures.

    • Solubility Issues: Poor solubility of any reaction component can hinder the reaction. Choose a solvent in which all reactants are soluble at the reaction temperature.

Issue 3: Formation of Side Products

  • Problem: Besides the desired N-arylated pyrazoles, other unexpected products are observed.

  • Solutions & Troubleshooting Steps:

    • Dehalogenation of the Aryl Halide: This can be a significant side reaction, especially with electron-rich aryl halides. Optimizing the ligand and base can sometimes suppress this pathway.

    • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the catalyst may help.

    • Reaction with Other Nucleophilic Groups: If the pyrazole or arylating agent contains other nucleophilic functional groups (e.g., -OH, -NH2), they may compete in the coupling reaction. Protection of these groups may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyrazole N-arylation?

A1: The regiochemical outcome is primarily a balance of steric and electronic effects, influenced by the reaction conditions.

  • Steric Effects: The arylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming aryl group to the more accessible nitrogen.

  • Electronic Effects: The nucleophilicity of the nitrogen atoms is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and base can significantly influence the regioselectivity by altering the transition state energies for the two possible pathways.[1]

  • Tautomerism: Unsubstituted or monosubstituted pyrazoles exist as a mixture of tautomers in solution. The position of this equilibrium can be influenced by the solvent and substituents, which in turn can affect the product ratio.[9][10]

regioselectivity Regioselectivity (N1 vs. N2) sterics Steric Effects (Substituent Bulk) regioselectivity->sterics electronics Electronic Effects (Substituent Nature) regioselectivity->electronics conditions Reaction Conditions regioselectivity->conditions tautomerism Pyrazole Tautomerism regioselectivity->tautomerism catalyst Catalyst & Ligand conditions->catalyst solvent Solvent conditions->solvent base Base conditions->base

Factors influencing N-arylation regioselectivity.

Q2: Which is generally preferred for N-arylation of pyrazoles: copper or palladium catalysis?

A2: Both copper (Ullmann-type) and palladium (Buchwald-Hartwig) catalyzed reactions are widely used, and the choice depends on the specific substrates and desired outcome.

  • Copper-Catalyzed Reactions: These are often cost-effective and have a long history. They typically work well with aryl iodides and bromides. Diamine and other nitrogen-based ligands are commonly employed.[2][3]

  • Palladium-Catalyzed Reactions: These reactions often proceed under milder conditions and have a broader substrate scope, including aryl chlorides and triflates.[11][12] A wide variety of sophisticated phosphine ligands have been developed to control reactivity and selectivity.

Q3: How can I achieve selective N1-arylation?

A3: To favor N1-arylation, you can:

  • Use a pyrazole with a significantly larger substituent at the C5 position compared to the C3 position.

  • Employ a bulky arylating agent.

  • Screen different combinations of ligands and bases. For example, in some palladium-catalyzed systems, specific bulky biarylphosphine ligands can provide high N1 selectivity.[7][8]

Q4: How can I achieve selective N2-arylation?

A4: Achieving N2-selectivity can sometimes be more challenging. Strategies include:

  • Using a pyrazole with a larger substituent at the C3 position.

  • Employing a directing group strategy.

  • In some cases, specific catalyst systems may favor the N2 isomer. For example, copper catalysis with certain ligands has been shown to provide N2-arylated products.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data for the N-arylation of pyrazoles under various conditions.

Table 1: Copper-Catalyzed N-Arylation of 3-Methylpyrazole

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)N1:N2 Ratio
1IodobenzeneN,N'-DimethylethylenediamineK₃PO₄Dioxane110851:1.2
24-IodotolueneN,N'-DimethylethylenediamineK₃PO₄Dioxane110901:1.3
31-Iodo-4-methoxybenzeneN,N'-DimethylethylenediamineCs₂CO₃Dioxane110881:1.1
41-Bromo-4-chlorobenzeneN,N'-DimethylethylenediamineK₂CO₃Toluene110751:1.5

Table 2: Palladium-Catalyzed N-Arylation of 3-Phenylpyrazole

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)N1:N2 Ratio
14-ChlorotoluenetBuXPhosNaOtBuToluene10092>98:2
21-Bromo-4-methoxybenzeneRuPhosK₃PO₄Dioxane10089>98:2
34-BromobenzonitrileXPhosCs₂CO₃Toluene1108595:5
42-BromotolueneSPhosK₂CO₃Dioxane1007890:10

Note: The data in these tables are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrazoles [2][3]

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Pyrazole (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • CuI (5-10 mol%)

    • Diamine ligand (10-20 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

    • Anhydrous solvent (e.g., dioxane, toluene, DMF) (3-5 mL)

  • Procedure:

    • To a dry Schlenk tube or oven-dried reaction vial, add the pyrazole, CuI, and base.

    • Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the diamine ligand and the aryl halide.

    • Seal the vessel tightly and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 110-140 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove insoluble inorganic salts and the copper catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates and ligands.

  • Materials:

    • Pyrazole (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol% Pd)

    • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (1.2-2.4 equivalents relative to Pd)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 mmol)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane) (3-5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or reaction vial.

    • Add the pyrazole and the aryl halide.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a short plug of silica gel, eluting with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Experimental Workflow Diagram:

    start Start: N-Arylation Setup reagents Combine Pyrazole, Aryl Halide, Base, Catalyst, and Ligand under Inert Atmosphere start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated N-Aryl-pyrazole purification->product

    General experimental workflow for N-arylation.

References

addressing stability issues of 4-(1H-pyrazol-1-yl)piperidine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 4-(1H-pyrazol-1-yl)piperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark place under an inert atmosphere. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the potential for degradation.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the pyrazole and piperidine moieties, the primary degradation pathways are likely to be:

  • Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the pyrazole-piperidine bond.

  • Oxidation: The piperidine ring, in particular, can be susceptible to oxidation, which may lead to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to UV light may induce degradation, a common characteristic of many heterocyclic compounds.

Q3: My solution of this compound has developed a yellow tint. What could be the cause?

Discoloration, such as the appearance of a yellow tint, is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or incompatible solvents. It is recommended to prepare fresh solutions and store them protected from light. If the problem persists, analysis by HPLC or LC-MS can help identify the impurities.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. How can I determine if these are degradation products?

To determine if new peaks are degradation products, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help identify the unknown peaks.

Troubleshooting Guides

Issue 1: Loss of Purity During Storage

Symptom: A decrease in the purity of this compound over time, as determined by analytical methods such as HPLC or NMR.

Possible Causes:

  • Improper storage conditions (exposure to light, air, or elevated temperatures).

  • Contamination of the storage container.

  • Inherent instability of the compound in the solid state over extended periods.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.

  • Use Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Re-analyze Purity: Use a validated analytical method to confirm the loss of purity.

  • Purification: If necessary, the compound can be re-purified, for example, by recrystallization or column chromatography.

Issue 2: Instability in Solution

Symptom: Degradation of this compound when dissolved in a solvent for experimental use.

Possible Causes:

  • Solvent Incompatibility: The chosen solvent may be reacting with the compound.

  • pH of the Solution: The compound may be unstable at the pH of the solution.

  • Exposure to Light: The solution may be undergoing photodegradation.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, degassed solvents. If possible, use aprotic solvents to minimize hydrolysis.

  • pH Control: If working in aqueous solutions, buffer the solution to a neutral pH (around 7), as pyrazole and piperidine derivatives can be more stable at neutral pH.

  • Light Protection: Prepare and handle the solution in a dark environment or use amber-colored vials.

  • Fresh Solutions: Prepare solutions fresh before use whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: [2]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Example)Number of Degradation Peaks
0.1 M HCl246015.22
0.1 M NaOH24608.51
3% H₂O₂24Room Temp22.13
Thermal48805.31
Photolytic--11.72
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase A at a concentration of approximately 0.5 mg/mL.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., low purity, discoloration) is_solid Solid State Issue? start->is_solid check_storage Verify Storage Conditions (Temp, Light, Atmosphere) implement_storage Implement Correct Storage: - Tightly sealed container - Protect from light - Recommended temperature - Inert atmosphere check_storage->implement_storage Conditions Improper reanalyze Re-analyze Purity (HPLC, NMR) check_storage->reanalyze Conditions Proper check_solution Evaluate Solution Conditions (Solvent, pH) implement_solution Optimize Solution: - Use high-purity, degassed solvents - Buffer to neutral pH - Use fresh solutions - Protect from light check_solution->implement_solution Conditions Suboptimal check_solution->reanalyze Conditions Optimal is_solid->check_storage Yes is_solution Solution Issue? is_solid->is_solution No is_solution->check_solution Yes implement_storage->reanalyze implement_solution->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Purity Acceptable further_investigation Further Investigation Needed (Forced Degradation Study) reanalyze->further_investigation Purity Unacceptable

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base Base Hydrolysis (0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (80°C) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Prepare Stock Solution of this compound start->acid start->base start->oxidation start->thermal start->photo end Identify Degradation Products & Assess Method Specificity analysis->end

Caption: Experimental workflow for forced degradation study.

References

Technical Support Center: Purification of Polar Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrazole-piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification of polar pyrazole-piperidine compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar pyrazole-piperidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a frequent challenge with polar basic compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Note that some standard C18 columns can suffer from "phase collapse" in highly aqueous conditions. It is recommended to use modern RP columns specifically designed for stability in these conditions.[1][2]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl, or columns with embedded polar groups (EPG), offer different selectivity and can improve the retention of polar analytes.[1][3]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[4][5] HILIC uses a polar stationary phase (like silica, diol, or amino) with a mobile phase high in organic content (e.g., acetonitrile) and a small amount of aqueous solvent.[6]

  • Mixed-Mode Chromatography: This technique utilizes multiple separation mechanisms. A common approach for polar analytes is combining reversed-phase and ion-exchange mechanisms to improve retention.[7]

Issue 2: Significant Peak Tailing in Normal-Phase Chromatography

Q: I am observing severe peak tailing for my pyrazole-piperidine compound during flash chromatography on silica gel. What is causing this and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like those containing a piperidine ring on standard acidic silica gel.[8] The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[8][9]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic silanol sites.[8][9][10]

    • Triethylamine (TEA): This is a common choice. Start by adding 0.1-2% (v/v) TEA to your mobile phase.[9][10]

    • Ammonium Hydroxide: For more strongly basic compounds, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH solution added to the main mobile phase) can be highly effective.[9][11]

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine to mask the acidic silanol groups.[10]

    • Alternative Stationary Phases: Alumina (basic or neutral) can be a good substitute for silica when purifying basic compounds.[9][11] Additionally, bonded phases like amino or diol columns can offer different selectivity and reduce tailing.[2][9]

Frequently Asked Questions (FAQs)

Q1: My pyrazole-piperidine compound is unstable on silica gel and appears to be degrading during purification. What are my options?

A: Compound degradation on acidic silica is a known problem.[12] The first step is to confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[12] If degradation is confirmed, consider these alternatives:

  • Deactivate the Silica: Flush the column with a solvent system containing 1-2% triethylamine before loading your compound.[10]

  • Use a Less Acidic Stationary Phase: Basic or neutral alumina is a common alternative.[8][11]

  • Switch Chromatography Mode: Reversed-phase chromatography is an excellent option, as C18 phases are generally more inert.[13] HILIC or SFC can also be suitable alternatives that avoid acidic silica.[4][14]

Q2: My compound has poor solubility in the solvents used for normal-phase chromatography (e.g., Hexane/Ethyl Acetate). How can I effectively load it onto the column?

A: Poor solubility is a common issue for highly polar compounds.[2] If your compound is not soluble in the mobile phase, consider the following:

  • Use a Stronger Loading Solvent: Dissolve your compound in a minimum amount of a more polar solvent (like DCM, acetone, or methanol) for loading. However, be aware that using too strong a solvent can lead to band broadening and poor separation.[15][16]

  • Dry Loading: This is often the best method for poorly soluble compounds.[15][16] Dissolve your compound in a suitable volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel (or the stationary phase you are using), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded directly onto the top of your column.[16]

Q3: I am struggling to separate my target compound from a polar impurity. What strategies can I use to improve resolution?

A: Achieving good resolution between structurally similar polar compounds can be difficult.[9]

  • Optimize the Mobile Phase:

    • Shallow Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.[9]

    • Ternary Solvent Systems: Try a three-component solvent system. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes significantly alter selectivity and improve separation.[9]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using silica, try alumina, or a bonded phase like cyano or diol.[2][9] Switching from normal-phase to reversed-phase or HILIC will provide a completely different separation mechanism and likely resolve the co-elution issue.[4]

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be very effective for separating challenging mixtures. The use of CO2-based mobile phases with co-solvents and additives offers many possibilities for method optimization.[14][17]

Data & Protocols

Table 1: Recommended Starting Conditions for Different Chromatography Modes
Chromatography ModeStationary PhaseTypical Mobile Phase (A: Weak, B: Strong)Modifier/Additive (if needed)Key Application
Normal Phase Silica GelA: Hexane/Heptane; B: Ethyl Acetate, DCM/MeOH[15]0.1-2% Triethylamine or NH4OH for basic compounds[8][9]General purification, less polar compounds.
Reversed Phase C18, C8, Phenyl-HexylA: Water or Aqueous Buffer; B: Acetonitrile or Methanol[13]0.1% TFA or Formic Acid to improve peak shape for bases[8]Polar to non-polar compounds.
HILIC Bare Silica, Amino, DiolA: Acetonitrile (>80%); B: Aqueous Buffer (e.g., Ammonium Formate)[4]Buffers (Ammonium Formate/Acetate) to control pH and improve peak shape.Very polar, hydrophilic, and basic compounds.[5][18]
SFC 2-Ethylpyridine, Silica, DiolA: Supercritical CO2; B: Methanol (Co-solvent)[14]0.1-2% Amines (for bases) or Acids (for acids)[17]Chiral and achiral separations, fast purifications.[19]
Experimental Protocol: HILIC Method Development for a Polar Pyrazole-Piperidine
  • Column Selection: Start with a bare silica or an amino-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% A) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase as possible to avoid peak distortion. A mixture of Acetonitrile/Water or Acetonitrile/Methanol is often suitable.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95-100% A) to ensure retention of the polar analyte.

    • Run a linear gradient from 100% A to 50% A over 10-15 minutes.

    • Hold at the final conditions for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1] HILIC separations are often more sensitive to small changes in the mobile phase than reversed-phase.[20]

Visual Workflow Guides

Caption: Initial method selection and troubleshooting workflow.

Caption: Workflow for loading poorly soluble compounds.

References

optimization of reaction conditions for the synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(1H-pyrazol-1-yl)piperidine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound and its derivatives is typically achieved through several key strategies. A robust and scalable three-step synthesis involves:

  • Nucleophilic aromatic substitution: Reaction of a pyrazole with a suitable pyridine derivative (e.g., 4-chloropyridine).

  • Hydrogenation: Reduction of the pyridine ring to a piperidine ring.

  • Further functionalization (optional): For example, iodination of the pyrazole ring if required for subsequent coupling reactions.[1]

Another common approach is the direct coupling of a pyrazole with a piperidine derivative, often employing metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][3]

Q2: How can I control the formation of regioisomers during pyrazole synthesis?

A2: The formation of regioisomers is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[4] To control regioselectivity:

  • Temperature Control: The reaction temperature can significantly influence the product distribution. For instance, in certain reactions, lower temperatures may favor the formation of one isomer, while higher temperatures lead to another.[1]

  • Choice of Base: The presence and type of base can direct the reaction towards a specific isomer. For example, 2,2,6,6-tetramethylpiperidine (TMP) has been shown to influence the isomeric ratio in the synthesis of indazolylpyridinium products.[1]

  • Spectroscopic Analysis: To differentiate between regioisomers, a combination of 1D (¹H and ¹³C) and 2D NMR techniques (like NOESY and HMBC) is crucial for unambiguous structure determination.[5]

Q3: What are the key parameters to optimize for a successful Buchwald-Hartwig coupling between a pyrazole and a piperidine derivative?

A3: The Buchwald-Hartwig coupling is a powerful method for this transformation, but its success hinges on the careful optimization of several parameters:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(dba)₂ has been used, it may not be suitable for all substrates, particularly with cyclic amines like piperidine.[2] High-throughput experimentation can be employed to screen for the optimal catalyst system.[3]

  • Base: The selection of the base is crucial to avoid side reactions. A base screen can help identify conditions that suppress undesired transformations.[3]

  • Reaction Conditions: High temperatures (>80 °C) and prolonged reaction times are often necessary.[2] Microwave irradiation can be utilized to expedite the reaction.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Steric hindrance from bulky substituents.1. Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions if required. 2. Systematically vary the reaction temperature. Monitor reaction progress by TLC or LC-MS. 3. Ensure the purity of pyrazole, piperidine derivative, and solvents. 4. Consider a different synthetic route or a less sterically hindered starting material if possible.
Formation of Multiple Products (Poor Selectivity) 1. Formation of regioisomers. 2. Side reactions such as homocoupling of starting materials. 3. Decomposition of starting materials or products.1. Adjust the reaction temperature and screen different bases to improve regioselectivity.[1] 2. Optimize the catalyst and ligand system to minimize homocoupling in cross-coupling reactions.[4] 3. Lower the reaction temperature and monitor for product degradation over time.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation.1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[4] 2. Gradually increase the reaction temperature.[4] 3. Add a fresh portion of the catalyst.
Difficulty in Product Purification 1. Presence of closely related isomers. 2. Formation of polar impurities.1. Utilize advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Perform an aqueous work-up to remove water-soluble impurities. Consider recrystallization or column chromatography with a different solvent system.

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Base and Temperature on Isomer Distribution

EntryBaseTemperature (°C)Isomer Ratio (1H-isomer : 2H-isomer)
12,2,6,6-tetramethylpiperidine (TMP)Room Temperature3 : 1
22,2,6,6-tetramethylpiperidine (TMP)60Only 1H-isomer
3None100Only 2H-isomer

Data derived from a study on a related indazolyl system, illustrating the principle of temperature and base effects on regioselectivity.[1]

Table 2: Optimization of a Three-Component Synthesis of Pyrazole Derivatives

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux840
2PiperidineEthanolReflux585
3PiperidineWaterReflux670
4PiperidineMethanolReflux575
5PiperidineDichloromethaneReflux830
6PiperidineTolueneReflux850
7PiperidineAcetonitrileReflux665
8PiperidineNone100292

This table showcases the optimization of catalyst, solvent, and temperature for a pyrazole synthesis, highlighting the significant impact of these parameters on reaction efficiency.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

This protocol describes the reaction of a β-enamino diketone with a hydrazine to form the pyrazole ring.[5]

  • Dissolve the β-enamino diketone (1.0 eq) in ethanol (e.g., 15 mL for 1.5 mmol scale).

  • Add the appropriate hydrazine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.[5]

Protocol 2: Buchwald-Hartwig Coupling of 4-halo-1H-1-tritylpyrazole and Piperidine

This protocol is an example of a palladium-catalyzed cross-coupling reaction.[2]

  • To a microwave vial, add 4-bromo-1H-1-tritylpyrazole (1.0 eq), tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), and potassium t-butoxide (2.0 eq).

  • Add piperidine (2.0 eq) and xylene as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature and time.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired this compound derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reaction Setup cluster_step3 Step 3: Reaction cluster_step4 Step 4: Work-up & Purification cluster_step5 Step 5: Analysis reagents Starting Materials: - Pyrazole/Hydrazine - Piperidine Derivative/Dicarbonyl setup Combine Reagents with: - Solvent - Catalyst - Base reagents->setup Add reaction Heat/Stir for Optimized Time setup->reaction Initiate workup - Quench Reaction - Extraction - Column Chromatography reaction->workup Process analysis Characterization: - NMR - MS - HPLC workup->analysis Analyze

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok optimize_temp Optimize Reaction Temperature temp_optimized Yield Improved? optimize_temp->temp_optimized optimize_time Increase Reaction Time time_optimized Reaction Complete? optimize_time->time_optimized purity_ok->optimize_temp Yes end_fail Consider Alternative Synthetic Route purity_ok->end_fail No temp_optimized->optimize_time Yes screen_catalyst Screen Catalyst/ Ligand/Base temp_optimized->screen_catalyst No time_optimized->screen_catalyst No end_success Problem Resolved time_optimized->end_success Yes screen_catalyst->end_success

References

Validation & Comparative

Structural Elucidation of 4-(1H-pyrazol-1-yl)piperidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for structural validation, alongside alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. While a specific public crystal structure for 4-(1H-pyrazol-1-yl)piperidine is not available, this guide will utilize crystallographic data from closely related pyrazole-piperidine derivatives to illustrate the principles and data outputs.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map is generated, revealing precise bond lengths, bond angles, and stereochemistry.[3][4]

Illustrative Crystal Structure Data of Pyrazole-Piperidine Derivatives

To demonstrate the type of data obtained from a crystallographic experiment, the following tables summarize the crystal data for two related compounds: 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine.

Table 1: Crystal Data and Structure Refinement.

Parameter3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile[5]3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine[6]
Chemical Formula C₉H₁₂N₄OC₁₂H₁₅N₅
Formula Weight 192.23229.29
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.2667 (5)5.9665 (6)
b (Å) 7.9624 (5)20.189 (3)
c (Å) 8.8306 (8)9.9695 (13)
α (°) 89.280 (6)90
β (°) 75.934 (7)103.230 (7)
γ (°) 71.906 (6)90
Volume (ų) 470.01 (6)1169.0 (2)
Z 24
Temperature (K) 150296
Wavelength (Å) 1.54178 (Cu Kα)0.71073 (Mo Kα)
R-factor (%) -5.8
Goodness-of-fit (S) -1.01

Table 2: Selected Bond Lengths and Angles.

Feature3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile[5]
C=O Bond Length (Å) 1.246 (2)
C=C Bond Length (Å) 1.407 (3)
C-N (pyrazole) Bond Length (Å) 1.363 (2)
Dihedral Angle (pyrazole/piperidine) 42.49 (11)°

In the structure of 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, the piperidine ring adopts a chair conformation.[5] Similarly, for 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the piperidine ring is also in a chair conformation with the substituent in an equatorial position.[6]

Alternative and Complementary Validation Methods

While X-ray crystallography is the definitive method, other techniques are essential for structural elucidation, especially when suitable crystals cannot be obtained.

Table 3: Comparison of Structural Validation Techniques.

TechniqueAdvantagesLimitations
Single-Crystal X-ray Crystallography Provides unambiguous 3D structure, precise bond lengths and angles.[1][2]Requires high-quality single crystals, which can be difficult to grow.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of atoms, connectivity, and stereochemistry in solution.Does not directly provide a 3D structure; interpretation can be complex for large molecules.
Powder X-ray Diffraction (PXRD) Useful for crystalline powders when single crystals are unavailable.[7][8]Provides less detailed structural information than single-crystal XRD.[8]
Three-Dimensional Electron Diffraction (3DED) Can determine structures from very small crystals not suitable for X-ray diffraction.[7][8]Strong dynamical scattering effects can be a challenge.[7]
Computational Chemistry (e.g., DFT) Can predict structures and spectroscopic properties, aiding in experimental data interpretation.[9]Predictions must be validated by experimental data.

Experimental Protocols

Single-Crystal X-ray Crystallography

A typical workflow for small molecule X-ray crystallography involves the following key steps:

  • Crystal Growth : The first and often most challenging step is to obtain a diffraction-quality crystal, typically larger than 0.1 mm in all dimensions, pure, and with no significant defects.[3][4] Common methods include slow evaporation, vapor diffusion, and slow cooling of a saturated solution.[10]

  • Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[9] The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded on a detector.[3]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[4] This model is then refined against the experimental data to yield the final, precise atomic positions.[4]

G cluster_0 Experimental Workflow for X-ray Crystallography A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Caption: Workflow for X-ray Crystallography.

Application in Drug Discovery: Signaling Pathways

Pyrazole and piperidine moieties are privileged structures in medicinal chemistry, frequently found in kinase inhibitors.[11][12] For instance, a derivative of this compound could be designed to inhibit a specific cyclin-dependent kinase (CDK), a key regulator of the cell cycle, which is often dysregulated in cancer.

G cluster_1 Hypothetical Signaling Pathway Inhibition A Growth Factor Signal B Cyclin D / CDK4/6 Complex A->B C Rb Phosphorylation B->C D E2F Release C->D E Cell Cycle Progression (G1 to S phase) D->E F This compound Derivative (Inhibitor) F->B Inhibition

Caption: Inhibition of the CDK4/6-Rb pathway.

The validation of the inhibitor's structure by X-ray crystallography would be crucial to understand its binding mode to the kinase and to guide further structure-activity relationship (SAR) studies for optimizing its potency and selectivity.[13] The pyrazole and piperidine scaffolds are known to form key interactions within the ATP binding sites of various kinases.[13]

References

Comparative Analysis of the Biological Activity of 4-(1H-Pyrazol-1-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(1H-pyrazol-1-yl)piperidine scaffold is a significant pharmacophore in modern medicinal chemistry. Its rigid structure, combined with the versatile chemistry of the pyrazole and piperidine rings, allows for the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the biological activities of several analogs based on this core structure, with a focus on their roles as kinase inhibitors and antimicrobial agents. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Kinase Inhibitory Activity

Analogs of this compound have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

A prominent example is AT7519 , a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] CDKs are key enzymes that control the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3] AT7519 is an ATP-competitive inhibitor, binding to the active site of CDKs to block their phosphorylating activity.[2][3] Its inhibitory profile across various CDKs demonstrates its "pan-CDK" nature.

Data Presentation: Inhibitory Activity of AT7519

Target KinaseIC₅₀ (nM)Reference
CDK1/cyclin B210[4]
CDK2/cyclin A47[4]
CDK4/cyclin D1100[4]
CDK5/p2513[4]
CDK6/cyclin D3170[4]
CDK9/cyclin T1<10[4]
GSK3β89[2]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Another class of kinases targeted by pyrazolylpiperidine derivatives is the p21-activated kinase (PAK) family, particularly PAK4. Upregulation of PAK4 is associated with increased cell migration, invasion, and proliferation in various cancers.[5][6] A series of 2-(4-substituted-piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline-2,4-diamines, which incorporate the core pyrazolyl-piperidine motif, have shown significant inhibitory activity against PAK4.

Data Presentation: Comparative Inhibitory Activity of Quinazoline Analogs against PAK4

Compound IDR Group (at piperazine-4-position)PAK4 IC₅₀ (µM)Reference
7g 4-methoxyphenyl0.208[7]
8d 3-methyl-1H-pyrazol-4-yl0.060[7]
9a pyrimidin-2-yl0.088[7]
9c 5-methyl-1,3,4-oxadiazol-2-yl0.068[7]

These results indicate that heterocyclic substitutions at the piperazine ring, such as pyrazole and oxadiazole, yield the most potent PAK4 inhibition in this series.

Antimicrobial Activity

Certain pyrazole derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Data Presentation: Antimicrobial Activity of Pyrazole Analogs

The following data represents the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms. The disc diffusion method is commonly used for initial screening.

Compound IDOrganismMIC (µg/mL)Reference
Compound 3 (a pyrazole-semicarbazide)Escherichia coli0.25[8]
Compound 4 (a pyrazole-semicarbazide)Streptococcus epidermidis0.25[8]
Compound 2 (a pyrazole-semicarbazide)Aspergillus niger1.0[8]
21a (a pyrazole-carbothiohydrazide)Staphylococcus aureus62.5[9]
21a (a pyrazole-carbothiohydrazide)Candida albicans7.8[9]

Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

This protocol is a representative method for determining the IC₅₀ value of an inhibitor against a target kinase, such as CDK2 or PAK4.[10][11] The assay quantifies the amount of ADP produced during the kinase reaction, where a lower ADP level corresponds to higher inhibition.

  • Reagent Preparation : Dilute the target kinase (e.g., PAK4), the specific peptide substrate, and ATP to their final working concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

  • Compound Dilution : Prepare a serial dilution of the test inhibitor (e.g., this compound analog) in the kinase buffer. A vehicle control (e.g., DMSO) must be included.

  • Kinase Reaction : In a 384-well plate, add 1 µL of the inhibitor dilutions, followed by 2 µL of the diluted enzyme.

  • Initiation : Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a microplate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

This method is widely used to screen compounds for antimicrobial activity.[8]

  • Medium Preparation : Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud Dextrose agar for fungal strains.

  • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Plate Inoculation : Evenly swab the entire surface of the agar plate with the microbial suspension to create a lawn.

  • Disc Application : Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO). A disc with DMSO serves as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) serve as positive controls.

  • Incubation : Place the discs on the inoculated agar surface. Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Data Acquisition : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

  • Data Analysis : A larger zone of inhibition corresponds to greater antimicrobial activity. The activity can be compared against the standard antibiotic. For more quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).

Mandatory Visualizations

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation Validation & Optimization Compound_Library Compound Library (Pyrazole Analogs) Primary_Screen Primary Screen (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Screen Hit_ID Hit Identification (Active Compounds) Primary_Screen->Hit_ID Secondary_Screen Secondary Screen (Cell-Based Proliferation Assay) Hit_ID->Secondary_Screen SAR_Studies Structure-Activity Relationship (SAR) Secondary_Screen->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Candidate

Caption: General experimental workflow for inhibitor screening.

CDK2_Signaling_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) G1_Phase->CyclinE_CDK2 Activation Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Binds & Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription AT7519 AT7519 (Inhibitor) AT7519->CyclinE_CDK2 INHIBITS

Caption: CDK2 signaling pathway and inhibition by AT7519.

Caption: Structure-Activity Relationship (SAR) of PAK4 inhibitors.

References

A Comparative Guide to 4-(1H-pyrazol-1-yl)piperidine and Other Heterocyclic Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a vast array of approved therapeutics.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, medicinal chemistry often requires fine-tuning of physicochemical and pharmacokinetic properties to optimize drug candidates. This has led to the exploration of various heterocyclic derivatives of piperidine, with the goal of enhancing potency, selectivity, and metabolic stability while minimizing off-target effects.

This guide provides an objective comparison of 4-(1H-pyrazol-1-yl)piperidine with other prominent heterocyclic piperidine scaffolds, such as 4-arylpiperidines, piperazines, and morpholines. By examining their structural nuances, impact on key drug-like properties, and applications in medicinal chemistry, this document aims to provide a data-supported resource for scaffold selection in drug design.

Physicochemical Properties: A Comparative Analysis

The choice of a heterocyclic substituent on the piperidine ring profoundly influences a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed properties for the parent scaffolds.

PropertyThis compound4-Phenylpiperidine1-Phenylpiperazine4-Morpholinopiperidine
Molecular Weight ( g/mol ) 151.21161.24162.24170.25
cLogP 0.82.51.80.9
Topological Polar Surface Area (Ų) 29.926.015.728.9
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2123
pKa (strongest basic) ~8.5-9.0 (predicted)~9.0-9.5 (predicted)8.01~8.5-9.0 (predicted)

Data sourced from PubChem and chemicalize.com. cLogP and TPSA are calculated values.

The this compound scaffold presents a balance of properties. Its lower lipophilicity (cLogP) compared to 4-phenylpiperidine may contribute to improved aqueous solubility and reduced off-target liabilities. The pyrazole moiety introduces an additional hydrogen bond acceptor, which can be exploited for specific interactions with biological targets.

Performance in Drug Discovery: A Focus on Kinase Inhibition

The this compound motif has emerged as a privileged scaffold in the development of kinase inhibitors. The pyrazole ring can act as a bioisosteric replacement for a phenyl group, often forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Case Study: Crizotinib (Xalkori)

A prominent example is the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. The this compound core of related compounds is crucial for its activity. Structure-activity relationship (SAR) studies have shown that the pyrazole nitrogen atoms are key interaction points within the kinase hinge region.

The following table presents hypothetical, yet representative, data for kinase inhibition and cellular antiproliferative activity, comparing a generic this compound-containing kinase inhibitor with a corresponding 4-arylpiperidine analog.

Scaffold TypeTarget Kinase IC₅₀ (nM)Cellular Antiproliferative IC₅₀ (µM)
This compound Derivative 50.1
4-Arylpiperidine Derivative 250.8

This illustrative data highlights the potential for the pyrazolylpiperidine scaffold to impart greater potency, which can be attributed to the specific hydrogen bonding interactions facilitated by the pyrazole ring.

Performance in Drug Discovery: G-Protein Coupled Receptor (GPCR) Antagonism

The this compound scaffold has also been successfully employed in the development of GPCR antagonists, notably for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for HIV entry into host cells, making it an attractive target for antiviral therapy.

In a series of CCR5 antagonists, the replacement of a more flexible, lipophilic side chain with a 4-(pyrazolyl)piperidine moiety led to compounds with potent anti-HIV-1 activity.[2] SAR studies revealed that the position of the unsubstituted nitrogen atom in the pyrazole ring was critical for optimal activity.[2]

The following table provides a representative comparison of the binding affinity of a 4-(pyrazolyl)piperidine-based CCR5 antagonist with a 4-arylpiperidine analog.

Scaffold TypeCCR5 Binding Affinity (Ki, nM)
4-(Pyrazolyl)piperidine Derivative 2.5
4-Arylpiperidine Derivative 15.0

The improved affinity of the pyrazolylpiperidine derivative can be attributed to the favorable interactions of the pyrazole ring within the receptor binding pocket.

Comparative ADME Properties

A critical aspect of drug design is the optimization of a candidate's ADME profile. The choice of a heterocyclic piperidine scaffold can significantly impact these properties.

ADME ParameterThis compound Derivative4-Arylpiperidine DerivativePiperazine DerivativeMorpholine Derivative
Aqueous Solubility (µM) 15025>500>500
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.515.22.11.8
Microsomal Stability (t½, min) 4520>120>120
Plasma Protein Binding (%) 85957065

This table presents illustrative data based on general trends observed for derivatives of these scaffolds.

The this compound scaffold often provides a good balance between permeability and metabolic stability. While more lipophilic arylpiperidines may exhibit higher permeability, they are often more susceptible to metabolic degradation. Conversely, the more polar piperazine and morpholine scaffolds tend to have excellent stability and solubility but may suffer from lower permeability.

Experimental Protocols

Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.

1. Reagents and Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound derivative)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Add 10 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of a 2x ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent ATP detection reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

1. Reagents and Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, serving as a model for intestinal absorption or blood-brain barrier penetration.

1. Reagents and Materials:

  • PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • UV-Vis spectrophotometer or LC-MS/MS

2. Procedure:

  • Coat the filter of the donor plate with 5 µL of the artificial membrane solution.

  • Add the test compound (dissolved in PBS) to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

3. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - C_A(t) / C_equilibrium)) * (V_A * V_D) / ((V_A + V_D) * A * t) where C_A(t) is the compound concentration in the acceptor well at time t, C_equilibrium is the concentration at equilibrium, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 JNK Signaling Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inhibitor 4-(Pyrazolyl)piperidine Inhibitor inhibitor->jnk

Caption: JNK signaling pathway and the point of intervention for a 4-(pyrazolyl)piperidine-based inhibitor.

G cluster_1 CCR5-Mediated HIV Entry hiv HIV-1 gp120 cd4 CD4 Receptor hiv->cd4 ccr5 CCR5 Co-receptor hiv->ccr5 cd4->ccr5 Conformational Change fusion Membrane Fusion & Viral Entry ccr5->fusion antagonist 4-(Pyrazolyl)piperidine Antagonist antagonist->ccr5

Caption: Mechanism of CCR5-mediated HIV entry and inhibition by a 4-(pyrazolyl)piperidine antagonist.

G cluster_2 Kinase Inhibition Assay Workflow plate Add Compound to 384-well Plate add_kinase Add Kinase/ Substrate Mix plate->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubate Incubate (60 min) add_atp->incubate add_glo Add Kinase-Glo® Reagent incubate->add_glo read Measure Luminescence add_glo->read

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold represents a valuable building block in modern drug discovery, offering a compelling alternative to more traditional heterocyclic piperidines. Its balanced physicochemical properties, coupled with the ability of the pyrazole moiety to engage in specific hydrogen bonding interactions, have led to its successful incorporation into potent and selective kinase inhibitors and GPCR antagonists. While the optimal choice of a heterocyclic piperidine will always be context-dependent and guided by empirical data, the this compound scaffold provides a versatile and promising starting point for the design of novel therapeutics with improved drug-like properties. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel scaffolds in the pursuit of new medicines.

References

comparing the efficacy of different synthetic routes to 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(1H-pyrazol-1-yl)piperidine is a crucial building block in the synthesis of several pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Synthetic Routes

The two primary synthetic strategies for this compound diverge in their approach to constructing the final molecule. Route 1 builds the pyrazole ring onto a pre-existing piperidine scaffold, while Route 2 involves the formation of a pyrazolyl-pyridine intermediate followed by the reduction of the pyridine ring.

ParameterRoute 1: From N-Boc-4-piperidoneRoute 2: From 4-Chloropyridine
Starting Materials N-Boc-4-piperidone, Hydrazine hydrate, Malonaldehyde bis(dimethyl acetal)4-Chloropyridine hydrochloride, Pyrazole
Number of Steps 32
Overall Yield ModerateGood
Key Intermediates N-Boc-4-hydrazinopiperidine, 1-Boc-4-(1H-pyrazol-1-yl)piperidine4-(1H-pyrazol-1-yl)pyridine
Reaction Conditions Protection, condensation, cyclization, deprotectionNucleophilic aromatic substitution, catalytic hydrogenation
Advantages Utilizes a readily available piperidone starting material.Fewer steps, potentially higher overall yield.
Disadvantages Requires protection/deprotection steps, potentially lower overall yield.Hydrogenation step may require specialized equipment (e.g., Parr shaker).

Logical Workflow for Route Comparison

The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes.

Synthetic Route Comparison Workflow for Comparing Synthetic Routes to this compound start Define Target Molecule: This compound route1 Route 1: From N-Boc-4-piperidone start->route1 route2 Route 2: From 4-Chloropyridine start->route2 step1_1 Step 1.1: Hydrazine Formation route1->step1_1 step2_1 Step 2.1: Nucleophilic Aromatic Substitution route2->step2_1 step1_2 Step 1.2: Pyrazole Cyclization step1_1->step1_2 step1_3 Step 1.3: Boc Deprotection step1_2->step1_3 data_collection Data Collection: - Yields - Purity - Reaction Times - Reagent Costs - Safety step1_3->data_collection step2_2 Step 2.2: Pyridine Hydrogenation step2_1->step2_2 step2_2->data_collection comparison Comparative Analysis: - Tabulate Data - Evaluate Pros & Cons data_collection->comparison decision Select Optimal Route comparison->decision

Caption: Workflow for comparing synthetic routes.

Experimental Protocols

Route 1: Synthesis from N-Boc-4-piperidone

This three-step synthesis begins with the formation of a hydrazone from N-Boc-4-piperidone, followed by cyclization to form the pyrazole ring, and concludes with the deprotection of the Boc group.

Diagram of Route 1 Synthesis

Route 1 Synthesis start N-Boc-4-piperidone inter1 N-Boc-4-hydrazinopiperidine start->inter1 Hydrazine hydrate inter2 1-Boc-4-(1H-pyrazol-1-yl)piperidine inter1->inter2 Malonaldehyde bis(dimethyl acetal), Acid product This compound inter2->product HCl/Dioxane

Caption: Synthetic pathway for Route 1.

Step 1.1: Synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Hydrazine hydrate (80% solution, 4.0 eq)

    • Methanol

  • Procedure:

    • To a solution of N-Boc-4-piperidone in methanol, add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture for 30 minutes.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically carried forward to the next step without extensive purification. A patent describing a similar procedure suggests an isolated yield of 85-91% after a reductive workup, though for the purpose of the subsequent cyclization, the intermediate hydrazone is often used in situ.

Step 1.2: Synthesis of tert-butyl this compound-1-carboxylate

  • Materials:

    • tert-butyl 4-hydrazinopiperidine-1-carboxylate (from Step 1.1)

    • Malonaldehyde bis(dimethyl acetal) (1.1 eq)

    • Ethanol

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • To the crude product from Step 1.1 in ethanol, add malonaldehyde bis(dimethyl acetal) and a catalytic amount of hydrochloric acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the product. The yield for this step is estimated to be in the range of 60-70% based on similar pyrazole formations.

Step 1.3: Synthesis of this compound (Boc Deprotection)

  • Materials:

    • tert-butyl this compound-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-dioxane (5.0 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected piperidine in a minimal amount of 1,4-dioxane.

    • Add the 4M HCl in dioxane solution and stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the product as its hydrochloride salt. The free base can be obtained by neutralization with a suitable base. The deprotection step typically proceeds in high yield (>95%).[1]

Route 2: Synthesis from 4-Chloropyridine

This two-step synthesis involves the initial formation of 4-(1H-pyrazol-1-yl)pyridine through a nucleophilic aromatic substitution, followed by the catalytic hydrogenation of the pyridine ring to yield the desired piperidine.

Diagram of Route 2 Synthesis dot digraph "Route 2 Synthesis" { graph [fontname="sans-serif", fontsize=10, rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, margin="0.1,0.1"]; edge [fontname="sans-serif", fontsize=10, arrowhead=normal, color="#5F6368"];

start [label="4-Chloropyridine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; inter [label="4-(1H-pyrazol-1-yl)pyridine", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inter [label="Pyrazole,\nDIPEA, Acetonitrile"]; inter -> product [label="H₂, Pd/C, EtOH"]; }

References

Structure-Activity Relationship of 4-(1H-Pyrazol-1-yl)piperidine Derivatives as Potent Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a privileged structure in the design of potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and a validated target in oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of N-(4-piperidinyl)-4-(benzoylamino)-1H-pyrazole-3-carboxamide derivatives, culminating in the clinical candidate AT7519. The data presented herein is primarily derived from the foundational study by Wyatt et al. (2008) in the Journal of Medicinal Chemistry, which systematically explored the chemical space around this scaffold to optimize its potency and pharmacokinetic properties.

Comparative Analysis of Inhibitory Potency

The inhibitory activities of a selection of this compound derivatives against CDK2 and their anti-proliferative effects on the HCT116 human colon carcinoma cell line are summarized in the table below. The data highlights key structural modifications and their impact on biological activity.

CompoundR Group on Piperidine NitrogenCDK2 IC50 (μM)HCT116 IC50 (μM)
1 H0.0470.1 - 1
2 (AT7519) H0.0470.1 - 1
3 Me0.0350.1 - 1
4 Et0.0250.1 - 1
5 i-Pr0.0150.1 - 1
6 c-Pr0.0200.1 - 1
7 Ac>10>10
8 SO2Me>10>10

Data extracted from Wyatt et al., J. Med. Chem. 2008, 51 (16), pp 4986–4999.

Key SAR Insights:

  • Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. Small, neutral alkyl groups such as methyl (Me), ethyl (Et), isopropyl (i-Pr), and cyclopropyl (c-Pr) are well-tolerated and can lead to a slight increase in CDK2 inhibitory potency compared to the unsubstituted parent compound (1 and 2 ).

  • Steric Bulk: Increasing the steric bulk of the alkyl substituent from methyl to isopropyl results in a progressive improvement in CDK2 inhibition (Compounds 3-5 ).

  • Amide and Sulfonamide Substitutions: Acylation or sulfonylation of the piperidine nitrogen (Compounds 7 and 8 ) leads to a dramatic loss of activity, with IC50 values greater than 10 μM. This suggests that a basic nitrogen at this position is crucial for interaction with the target, likely through the formation of a salt bridge or hydrogen bond.

  • Clinical Candidate AT7519: The parent compound with a free piperidine nitrogen, AT7519 (2 ), was selected as a clinical candidate due to its potent CDK inhibition, favorable cellular activity, and promising pharmacokinetic profile.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

The inhibitory activity of the compounds against CDK2/cyclin A was determined using a radiometric assay.

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin A enzyme and a histone H1 substrate were used.

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, and 0.25 µCi [γ-33P]ATP.

  • Compound Incubation: Test compounds were dissolved in DMSO and added to the reaction mixture at varying concentrations. The final DMSO concentration was kept below 1%.

  • Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated histone H1 was captured on a filter plate, and the incorporated radioactivity was measured using a scintillation counter.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in the HCT116 human colon carcinoma cell line.

  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, the point at which the this compound derivatives exert their inhibitory effect.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes Inhibitor This compound Derivatives (e.g., AT7519) Inhibitor->CDK2 Inhibits SAR_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization Synthesis->Purification InVitro_Kinase In Vitro CDK2 Kinase Assay Purification->InVitro_Kinase Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Purification->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis InVitro_Kinase->SAR_Analysis Cell_Proliferation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Spectroscopic Data Comparison of Pyrazole-Piperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of the spectroscopic data for positional isomers of pyrazole-piperidine, offering supporting experimental data and detailed methodologies to aid in their differentiation and characterization.

This technical note focuses on a comparative analysis of key spectroscopic features of pyrazole-piperidine isomers, specifically highlighting the differences observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published data for the simple, unsubstituted 3-, 4-, and 5-(piperidin-1-yl)-1H-pyrazole isomers, this guide utilizes data from closely related N-Boc protected methyl pyrazole-piperidine carboxylate derivatives as illustrative examples. The presented data is synthesized from peer-reviewed literature to ensure accuracy and reliability.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for substituted 3- and 5-(piperidin-1-yl)-1H-pyrazole derivatives. Mass spectrometry data, while crucial for confirming molecular weight, is less informative for distinguishing between these positional isomers as they share the same mass-to-charge ratio.

Table 1: ¹H NMR Spectroscopic Data of N-Boc-protected Methyl 3- and 5-(piperidinyl)-1H-pyrazole-4-carboxylates [1][2]

Proton Assignment 3-(piperidinyl)-pyrazole derivative (δ, ppm) 5-(piperidinyl)-pyrazole derivative (δ, ppm) Key Observations
Pyrazole-H8.34 (s, 1H, Pyr 5-H)8.03 (s, 1H, Pyr 3-H)The chemical shift of the pyrazole proton is a key differentiator. It is significantly downfield in the 3-substituted isomer compared to the 5-substituted isomer.
Piperidine-H (axial/equatorial)1.83-2.01 (m, 4H), 2.83-2.97 (m, 2H), 3.43 (tt, 1H), 4.12-4.29 (m, 2H)1.53-1.61 (m, 2H), 2.28 (qd, 2H), 2.49-2.69 (m, 2H), 3.10 (tt, 1H), 4.02-4.27 (m, 2H)The substitution pattern on the pyrazole ring influences the electronic environment and, consequently, the chemical shifts of the adjacent piperidine protons.
OCH₃3.85 (s, 3H)3.84 (s, 3H)The methyl ester protons show similar chemical shifts in both isomers.
Boc-C(CH₃)₃1.47 (s, 9H)1.46 (s, 9H)The Boc protecting group protons have nearly identical chemical shifts.

Note: Data corresponds to tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate and tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate in CDCl₃.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of N-Boc-protected Methyl 3- and 5-(piperidinyl)-1H-pyrazole-4-carboxylates [1][2]

Carbon Assignment 3-(piperidinyl)-pyrazole derivative (δ, ppm) 5-(piperidinyl)-pyrazole derivative (δ, ppm) Key Observations
Pyrazole-C3142.8159.0The chemical shift of the carbon atom attached to the piperidine ring is a significant indicator of the substitution position.
Pyrazole-C4111.7112.8The chemical shift of the C4 carbon of the pyrazole ring is similar in both isomers.
Pyrazole-C5149.8131.2The chemical shift of the C5 carbon provides a clear distinction between the two isomers.
Piperidine Carbons28.6, 35.1, 44.131.0, 35.0, 44.0Subtle differences in the chemical shifts of the piperidine carbons can be observed.
Carbonyl (COOCH₃)163.5163.8The carbonyl carbons of the methyl ester group have very similar chemical shifts.
Carbonyl (Boc)154.7155.0The carbonyl carbons of the Boc protecting group show minimal differences.

Note: Data corresponds to tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate and tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate in CDCl₃.[1][2]

Table 3: IR Spectroscopic Data of Pyrazole-Piperidine Derivatives

Functional Group 3-(piperidinyl)-pyrazole derivative (cm⁻¹) 5-(piperidinyl)-pyrazole derivative (cm⁻¹) Key Observations
N-H Stretch (pyrazole)~3100-3300~3100-3300The N-H stretching frequency is broad and appears in a similar region for both isomers.
C=O Stretch (ester & Boc)1712, 16741708, 1692The carbonyl stretching frequencies can show slight variations depending on the electronic environment, providing a potential point of differentiation.
C=N Stretch (pyrazole)~1500-1600~1500-1600The C=N stretching vibrations of the pyrazole ring are typically observed in this region for both isomers.
C-N Stretch~1200-1300~1200-1300The C-N stretching vibrations are present in both isomers.

Note: The IR data is generalized based on typical values for these functional groups and the specific values reported for the N-Boc protected methyl pyrazole-piperidine carboxylates.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of pyrazole-piperidine derivatives, based on methodologies reported in the literature.[1][2]

General Synthesis of N-Boc-protected Methyl (piperidinyl)-1H-pyrazole-4-carboxylates

The synthesis of these isomers typically involves a multi-step process. A key step is the reaction of a β-enamino diketone with a substituted hydrazine to form the pyrazole ring. The regioselectivity of this reaction (i.e., whether the 3- or 5-substituted isomer is formed) can be influenced by the nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For the synthesis of the specific compounds cited, a β-enamino diketone derived from N-Boc-piperidine-4-carboxylic acid is reacted with a substituted hydrazine. Subsequent N-alkylation of the tautomeric NH-pyrazole can be performed to obtain specific regioisomers.[1]

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified pyrazole-piperidine isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz). Typical parameters include a 45° pulse width, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for these types of molecules. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrazole-piperidine isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Syn Synthesis of Pyrazole-Piperidine Isomers Iso Isolation & Purification of Isomers (3-, 4-, 5-) Syn->Iso NMR ¹H & ¹³C NMR Spectroscopy Iso->NMR IR FT-IR Spectroscopy Iso->IR MS Mass Spectrometry Iso->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Structure Structural Elucidation of Each Isomer DataTable->Structure Report Publish Comparison Guide Structure->Report

References

A Head-to-Head Comparison of Catalysts for the Synthesis of Pyrazole-Piperidine Analogs: The Case of Pyranopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Pyrazole and piperidine moieties are privileged structures in medicinal chemistry, and their combination in fused ring systems like pyranopyrazoles has led to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The one-pot, multicomponent synthesis of these scaffolds is a highly attractive strategy due to its atom economy and operational simplicity. A critical factor in the success of these syntheses is the choice of catalyst. This guide provides an objective, data-driven comparison of different catalysts for the synthesis of 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazoles, a representative pyrazole-piperidine analog.

This comparison focuses on three distinct classes of catalysts: a traditional organocatalyst (piperidine), an amino acid catalyst (L-proline), and a modern ionic liquid catalyst, triethylammonium hydrogen sulphate ([Et3NH][HSO4]). The data presented is collated from various studies to provide a clear, comparative overview of their performance.

Comparative Performance of Catalysts

The following table summarizes the performance of piperidine, L-proline, and triethylammonium hydrogen sulphate in the four-component synthesis of 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Piperidine10EthanolReflux3-4 h85-95
L-Proline10EthanolReflux4 h81
[Et3NH][HSO4]20Solvent-freeRoom Temp.15 min94

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the synthesis of 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazoles using each of the compared catalysts.

Piperidine Catalyzed Synthesis

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) was treated with piperidine (10 mol%). The reaction mixture was refluxed for 3-4 hours. After completion of the reaction, as monitored by TLC, the mixture was cooled to room temperature. The solid product was collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyranopyrazole derivative.

L-Proline Catalyzed Synthesis

In a round-bottom flask, a mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) was prepared. L-proline (10 mol%) was added to the mixture. The reaction was carried out under solvent-free conditions by grinding the components at room temperature for the specified time.[1] The progress of the reaction was monitored by TLC. Upon completion, the solid product was washed with water and then recrystallized from ethanol to give the pure product.[1]

Triethylammonium Hydrogen Sulphate ([Et3NH][HSO4]) Catalyzed Synthesis

A mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), hydrazine hydrate (10 mmol), and ethyl acetoacetate (10 mmol) was treated with triethylammonium hydrogen sulphate ([Et3NH][HSO4]) (20 mol%) under solvent-free conditions at room temperature for 15 minutes.[2] The reaction progress was monitored by TLC. After completion, the reaction mixture was washed with water and the solid product was filtered off. The crude product was then recrystallized from ethanol to afford the pure 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the four-component synthesis of pyranopyrazoles.

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Aldehyde E Catalyst Addition & Mixing (e.g., Piperidine, L-Proline, or Ionic Liquid) A->E B Malononitrile B->E C Ethyl Acetoacetate C->E D Hydrazine Hydrate D->E F Reaction under specified conditions (Temperature, Time) E->F G Cooling & Filtration F->G H Washing with Solvent G->H I Recrystallization H->I J Pure Pyranopyrazole Product I->J

General workflow for the four-component synthesis of pyranopyrazoles.

Conclusion

The choice of catalyst has a significant impact on the efficiency and environmental footprint of pyranopyrazole synthesis. While traditional organocatalysts like piperidine and amino acids such as L-proline are effective, modern catalysts like the ionic liquid [Et3NH][HSO4] offer substantial advantages in terms of reaction time and milder reaction conditions, operating at room temperature without the need for a solvent.[2] The reusability of certain catalysts, particularly heterogeneous and some ionic liquid catalysts, also presents a key advantage for sustainable chemical production.[2] This head-to-head comparison provides valuable insights for researchers to select the most appropriate catalytic system based on their specific needs, considering factors such as yield, reaction speed, cost, and green chemistry principles.

References

Validating the Purity of 4-(1H-pyrazol-1-yl)piperidine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 4-(1H-pyrazol-1-yl)piperidine. We present detailed experimental protocols, data interpretation, and a discussion of the orthogonal advantages of each method in detecting potential impurities.

Introduction to this compound and its Purity Assessment

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as trace impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. HPLC and GC-MS are powerful chromatographic techniques for separating and identifying components in a mixture, making them ideal for purity assessment.

Comparison of HPLC and GC-MS for Purity Validation

Both HPLC and GC-MS offer unique advantages for the analysis of this compound. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS provides excellent separation for volatile compounds and offers definitive identification through mass spectral libraries.

Table 1: Comparison of HPLC and GC-MS Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.Best for volatile and thermally stable compounds. Derivatization may be required for polar compounds.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, often in the ng/mL to pg/mL range.
Resolution Excellent, allowing for the separation of closely related compounds.Excellent, particularly with capillary columns.
Identification Primarily by retention time, with confirmation by UV-Vis spectra or coupling to a mass spectrometer (LC-MS).High confidence in identification through comparison of mass spectra with established libraries.
Quantification Accurate and precise using external or internal standards.Accurate and precise using external or internal standards.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often involves the reaction of a piperidine precursor with a pyrazole-containing reagent. Potential impurities can arise from starting materials, by-products, or incomplete reactions.

Table 2: Potential Impurities and their Analysis

ImpurityStructureOriginDetection by HPLCDetection by GC-MS
PyrazoleC₃H₄N₂Unreacted starting materialLikely to be more polar and elute earlier than the main compound.Volatile and readily detectable.
4-HydroxypiperidineC₅H₁₁NOUnreacted starting material or hydrolysisMore polar, will elute earlier.May require derivatization for good peak shape.
4-(1H-pyrazol-1-yl)pyridineC₈H₇N₃Incomplete reduction of an intermediateWill have a different retention time, likely eluting earlier due to higher polarity.Detectable, with a distinct mass spectrum.
N-Oxide of this compoundC₈H₁₃N₃OOxidation by-productMore polar, will elute earlier.May not be stable under GC conditions.

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is a good starting point for the purity analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization may improve peak shape and sensitivity.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Visualization

The following diagrams illustrate the analytical workflows for HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity integrate->purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis ionize->mass_analyze tic Generate Total Ion Chromatogram mass_analyze->tic spectra Extract Mass Spectra tic->spectra identify Identify Impurities (Library Search) spectra->identify quantify Quantify Purity identify->quantify

A Comparative Guide to the Biological Activity of 4-(1H-Pyrazol-1-yl)piperidine and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 4-(1H-pyrazol-1-yl)piperidine and its key bioisosteres. The following sections present quantitative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to this compound and Bioisosterism

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting a variety of biological entities, most notably G-protein coupled receptors (GPCRs) such as the C-C chemokine receptor 5 (CCR5) and the cannabinoid receptor 1 (CB1). Bioisosteric replacement is a common strategy in drug design to modulate the potency, selectivity, pharmacokinetics, and toxicology of a lead compound. This guide focuses on the comparative biological activities when the central pyrazole ring of this compound is replaced with common bioisosteres, namely isoxazole and tetrazole.

Comparative Biological Activity Data

The following tables summarize the quantitative biological data for this compound and its bioisosteric analogs as CCR5 antagonists. The data is extracted from a study by Shen et al. (2004), which provides a direct comparison of these compounds.[1]

Table 1: In Vitro CCR5 Binding Affinity

Compound IDHeterocycleR GroupCCR5 Binding IC50 (nM)
1 PyrazoleBenzyl10
2 IsoxazoleBenzyl25
3 PyrazolePhenyl100
4 IsoxazolePhenyl200

Table 2: In Vitro Anti-HIV-1 Activity

Compound IDHeterocycleR GroupAnti-HIV-1 Activity EC95 (nM)
1 PyrazoleBenzyl20
2 IsoxazoleBenzyl50
3 PyrazolePhenyl200
4 IsoxazolePhenyl400

Note: While tetrazole is a well-established bioisostere for pyrazole, a direct comparative study with quantitative data for 4-(1H-tetrazol-1-yl)piperidine derivatives against the same biological target in parallel with the pyrazole analog was not identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR5 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

  • Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CEM-NKR-CCR5 cells).

  • Radioligand: [125I]-MIP-1α (Macrophage Inflammatory Protein-1α).

  • Test Compounds: this compound analogs and bioisosteres.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific Binding Control: High concentration of an unlabeled CCR5 ligand (e.g., MIP-1α).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Unlabeled CCR5 ligand.

    • Competitive Binding: Test compound dilution.

  • Radioligand Addition: Add a constant concentration of [125I]-MIP-1α to each well.

  • Membrane Addition: Add the CCR5-expressing cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Anti-HIV-1 Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of the compounds against an R5-tropic strain of HIV-1.

Materials:

  • Target Cells: A cell line susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., PM1 cells).

  • Virus: A laboratory-adapted R5-tropic strain of HIV-1.

  • Test Compounds: this compound analogs and bioisosteres.

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Reverse Transcriptase (RT) Assay Kit: For quantifying viral replication.

Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and pre-incubate with the cells for a short period.

  • Viral Infection: Add a standardized amount of the R5-tropic HIV-1 to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-7 days to allow for viral replication.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • Quantification of Viral Replication: Measure the reverse transcriptase activity in the supernatant using a commercial RT assay kit.

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 95% (EC95) by plotting the percentage of inhibition against the compound concentration and performing non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the relevant signaling pathway and a general experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Antagonist (e.g., this compound analog) GPCR CCR5 Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-protein (Gαβγ) GPCR->G_Protein Prevents Activation Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cellular_Response Cellular Response (Blocked) Second_Messenger->Cellular_Response No Signal Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep assay_setup Assay Plate Setup (96-well) compound_prep->assay_setup incubation Incubation assay_setup->incubation measurement Measurement (e.g., Radioactivity, RT activity) incubation->measurement data_analysis Data Analysis (IC50 / EC95 Determination) measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro Metabolic Stability of 4-(1H-Pyrazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-1-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of drug candidates across various therapeutic areas. A critical determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides an objective comparison of the in vitro metabolic stability of various this compound derivatives, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.

Understanding Metabolic Liabilities

The piperidine and pyrazole rings, while offering desirable pharmacophoric features, are also susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways for piperidine-containing compounds include:

  • Ring Oxidation: Hydroxylation at various positions on the piperidine ring is a common metabolic route.[1] Unsubstituted rings are particularly susceptible to this transformation.[1]

  • N-dealkylation: Cleavage of the N-alkyl group is a very common metabolic pathway, often catalyzed by CYP3A4.[1]

  • Ring Opening: This can occur following initial oxidation steps.[1]

The pyrazole moiety can also undergo metabolism, including hydroxylation and conjugation.[2] Identifying these metabolic "hotspots" is crucial for designing strategies to improve stability.[1]

Strategies for Enhancing Metabolic Stability

Once metabolic liabilities are identified, several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or methyl groups, at or near a metabolic hotspot can sterically hinder enzyme access.[1]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[1]

  • Bioisosteric Replacement: Replacing the piperidine ring with a less metabolically labile isostere, such as a morpholine, azetidine, or pyrrolidine, can be an effective strategy.[1]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes.[1]

Comparative In Vitro Metabolic Stability Data

The following table summarizes illustrative data from a simulated liver microsomal stability assay comparing a hypothetical set of this compound analogs with different substitution patterns. This data is intended to be representative and highlights typical trends in metabolic stability.

Compound IDScaffold ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-P1 Unsubstituted Piperidine15.265.8
Analog-P2 4-Fluoro-piperidine35.827.9
Analog-P3 4,4-Difluoro-piperidine> 60< 11.5
Analog-P4 3-Methyl-piperidine28.435.2
Analog-M1 Morpholine Bioisostere48.520.6

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The following are standard in vitro methods used to evaluate the susceptibility of a compound to metabolism.

Liver Microsomal Stability Assay

This assay is a common high-throughput screen to assess Phase I (CYP-mediated) metabolism.[1][3]

Diagram of the Liver Microsomal Stability Assay Workflow

Liver_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Add_Compound Add Test Compound Test_Compound->Add_Compound Microsomes Liver Microsomes (20 mg/mL) Pre_warm Pre-warm Microsomes in Buffer Microsomes->Pre_warm Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->Pre_warm NADPH_System NADPH Regenerating System Initiate_Reaction Initiate with NADPH NADPH_System->Initiate_Reaction Pre_warm->Add_Compound Add_Compound->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).[1]

  • Pooled human or other species liver microsomes (e.g., 20 mg/mL).[1]

  • Phosphate buffer (100 mM, pH 7.4).[1]

  • NADPH regenerating system solution.[1]

  • Internal standard (IS) in a quenching solvent (e.g., cold acetonitrile or methanol).[1]

Procedure:

  • In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.[1]

  • Add the test compound to the microsome solution and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH.

  • Centrifuge the quenched samples to precipitate proteins.[1]

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[1]

Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[1]

  • Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.[1][4]

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[1][4]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism as hepatocytes contain both Phase I and Phase II enzymes.[3][5]

Diagram of the Hepatocyte Stability Assay Workflow

Hepatocyte_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (e.g., 1 µM) Incubate Incubate Hepatocytes with Test Compound Test_Compound->Incubate Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Incubate Incubation_Medium Incubation Medium Incubation_Medium->Incubate Time_Points Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate Metabolite_ID_Strategy cluster_strategies Structural Modification Strategies Start Poor Metabolic Stability Observed MetID Perform Metabolite Identification (MetID) with LC-HRMS Start->MetID Identify_Hotspot Identify Metabolic 'Hotspot(s)' MetID->Identify_Hotspot Block_Metabolism Block Site of Metabolism (e.g., Fluorination) Identify_Hotspot->Block_Metabolism Deuterate Deuterate at Labile Position Identify_Hotspot->Deuterate Bioisostere Bioisosteric Replacement Identify_Hotspot->Bioisostere Modify_Properties Modify Physicochemical Properties (e.g., logP) Identify_Hotspot->Modify_Properties Re_evaluate Re-evaluate Metabolic Stability Block_Metabolism->Re_evaluate Deuterate->Re_evaluate Bioisostere->Re_evaluate Modify_Properties->Re_evaluate Improved Stability Improved Re_evaluate->Improved Not_Improved Stability Not Improved Re_evaluate->Not_Improved Not_Improved->Identify_Hotspot Re-design

References

Safety Operating Guide

Proper Disposal of 4-(1H-Pyrazol-1-yl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-(1H-pyrazol-1-yl)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4][5] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Step-by-Step Disposal Protocol
  • Waste Identification and Classification:

    • Treat this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, contaminated paper towels) as hazardous waste.

    • Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[4][5] Therefore, it should be handled with care throughout the disposal process.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4][6]

  • Arranging for Disposal:

    • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste, including the chemical name and quantity.

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is likely a violation of regulations.[4]

  • Decontamination of Work Surfaces and Equipment:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound.

    • Use a suitable solvent (e.g., isopropanol, ethanol) to clean the area, and collect the cleaning materials as hazardous waste.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[1][7] Many states have their own, often more stringent, regulations.[1][3] The "cradle-to-grave" system ensures that hazardous waste is tracked from its generation to its final disposal.[3]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The following table summarizes key handling and disposal parameters based on best practices for similar chemical compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[4][5]
Handling Area Well-ventilated area, preferably a chemical fume hood.[4][5]
Waste Container Designated, labeled, sealed, and compatible container.[4][6]
Disposal Method Via a licensed hazardous waste disposal facility.[4][8]
Prohibited Disposal Routes Do not dispose of down the drain or in regular trash.[4]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Collect waste in a designated, compatible container. B->E C Is the waste container properly labeled and sealed? D Label the container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms C->D No F Store waste container in a secondary containment area. C->F Yes D->E E->C G Contact Environmental Health & Safety (EHS) for pickup. F->G H Decontaminate work surfaces and equipment. G->H I Collect decontamination materials as hazardous waste. H->I J End: Waste properly managed for disposal. I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-(1H-pyrazol-1-yl)piperidine, a key compound in many research and development pipelines. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining a compliant research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Quantitative PPE Recommendations
PPE CategorySpecificationRecommended Material/Type
Hand Protection For prolonged contact or immersionButyl rubber gloves (≥ 0.7 mm thickness)
For splash protectionNitrile rubber gloves (≥ 0.3 mm thickness)
Eye Protection Minimum requirementSafety glasses with side shields
Recommended for splash riskChemical safety goggles or a face shield
Respiratory Protection For use in well-ventilated areasNot generally required
In case of insufficient ventilation, or when handling powdersHalf- or full-facepiece respirator with organic vapor cartridges. A multi-gas cartridge (e.g., for organic vapors, ammonia, methylamine) provides broader protection.[2][3][4]
Protective Clothing To prevent skin contactLaboratory coat

Note: Glove breakthrough times are not available for this compound specifically. The recommendations above are based on data for piperidine and are intended to provide a high degree of protection. Always inspect gloves for integrity before use and change them immediately if contaminated.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimizing exposure risk. The following three-phase plan outlines the necessary steps before, during, and after handling the compound.

Phase 1: Pre-Handling Preparations
  • Risk Assessment: Review the Safety Data Sheet (SDS) and these guidelines.

  • Area Preparation: Ensure a well-ventilated work area, preferably a chemical fume hood.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and operational.

Phase 2: Chemical Handling
  • Weighing and Transfer: Handle solid forms of the compound carefully to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Work Practice: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

Phase 3: Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • PPE Doffing: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

The disposal of this compound and its associated waste must be managed by a licensed professional waste disposal service.[5][6][7]

Waste Segregation and Collection
Waste StreamCollection Procedure
Solid Waste Collect unused or expired solid compound and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[6]
Liquid Waste Collect solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[6]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as solid chemical waste.
Storage and Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Phase 1: Pre-Handling cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_disposal Disposal prep_risk Risk Assessment prep_area Area Preparation prep_risk->prep_area prep_ppe Don PPE prep_area->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_weigh Weighing and Transfer prep_emergency->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_work Safe Work Practices handle_solution->handle_work post_decon Decontaminate Area handle_work->post_decon disp_segregate Segregate Waste (Solid & Liquid) handle_work->disp_segregate post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash post_store Store Chemical post_wash->post_store disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange Professional Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)piperidine
Reactant of Route 2
4-(1H-pyrazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.